OR-1855
Description
Properties
IUPAC Name |
(4R)-3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRFHZLKNYRRO-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301177572 | |
| Record name | (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301177572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101328-85-2 | |
| Record name | (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101328-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OR 1855 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101328852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301177572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pharmacological Profile of OR-1855 in Cardiac Myocytes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OR-1855 is a key intermediate in the metabolic pathway of the calcium sensitizer Levosimendan. While Levosimendan and its other major metabolite, OR-1896, exert significant effects on cardiac myocytes, extensive research has characterized this compound as pharmacologically inactive concerning direct cardiac contractility. This guide provides a comprehensive overview of the current understanding of this compound, placing its role in the context of Levosimendan's overall mechanism of action. We will delve into its metabolic origins, its lack of direct inotropic effects, and contrast this with the established actions of Levosimendan and the active metabolite OR-1896 on cardiac myocyte function. Recent findings on the potential extra-cardiac effects of this compound will also be briefly discussed.
Metabolic Pathway of Levosimendan
Levosimendan undergoes a complex metabolic process, a crucial aspect of which is its conversion to the metabolites this compound and OR-1896. Approximately 4-7% of an administered dose of Levosimendan is metabolized by intestinal bacteria to form this compound.[1][2][3][4] This intermediate is then acetylated, primarily by the hepatic enzyme N-acetyltransferase (NAT2), to produce the pharmacologically active metabolite OR-1896.[3][5] The long half-lives of these metabolites, around 70-80 hours, contribute to the prolonged hemodynamic effects observed after Levosimendan administration.[1][3][4][5]
Mechanism of Action (or Lack Thereof) in Cardiac Myocytes
Direct studies on the effect of this compound on cardiac myocytes have consistently shown it to be inactive. A study in anesthetized dogs demonstrated that while Levosimendan and OR-1896 produced dose-dependent reductions in mean arterial pressure and systemic resistance, this compound had no effect on these or other cardiovascular endpoints at any tested dose.[6] This lack of activity on cardiac contractility is a key characteristic of this compound.
In contrast, the parent drug Levosimendan and the active metabolite OR-1896 have well-defined mechanisms of action in cardiac myocytes:
-
Calcium Sensitization: Levosimendan and OR-1896 increase the sensitivity of cardiac troponin C (cTnC) to calcium.[1][7] This enhances myocardial contractility without significantly increasing intracellular calcium concentrations, which is thought to reduce the risk of arrhythmias compared to other inotropes.[7]
-
Phosphodiesterase III (PDE3) Inhibition: Both Levosimendan and OR-1896 are inhibitors of PDE3.[1][8][9] This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which contributes to the positive inotropic effect and also promotes vasodilation.[8] Studies in human atrial preparations have confirmed that the positive inotropic effect of OR-1896 is mediated by PDE3 inhibition and that it does not appear to act as a calcium sensitizer in the human heart.[8]
The following diagram illustrates the established signaling pathways for the active compounds, Levosimendan and OR-1896, in cardiac myocytes.
Quantitative Data Summary
The available quantitative data focuses on the active compounds. The following tables summarize key findings.
Table 1: Hemodynamic Effects in Anesthetized Dogs
| Compound | Peak Concentration (ng/ml) | Change in Mean Arterial Pressure (mmHg) | Change in Systemic Resistance |
| Levosimendan | 455 ± 21 | -31 ± 2 | Dose-dependent reduction |
| OR-1896 | 126 ± 6 | -42 ± 3 | Dose-dependent reduction |
| This compound | 136 ± 6 | No effect | No effect |
Data from a study where compounds were infused at 0.01, 0.03, 0.1, and 0.3 µmol·kg⁻¹·30 min⁻¹[6].
Table 2: Pharmacokinetic Properties
| Compound | Half-life (hours) | Protein Binding |
| Levosimendan | ~1 | 97-98% |
| This compound | 70-80 | Data not available |
| OR-1896 | 70-80 | ~40% |
Data compiled from multiple sources[1][3][4][5][10].
Table 3: In Vitro Effects on Cardiac Tissue
| Compound | Effect | Mechanism | Tissue |
| Levosimendan | Positive inotropy | Calcium sensitization, PDE3 inhibition | Guinea pig heart[8], Human cardiac myocytes[9] |
| OR-1896 | Positive inotropy | PDE3 inhibition | Rat papillary muscles[8], Dog papillary muscles[8], Human right atrial preparations[8] |
Experimental Protocols
4.1. In Vivo Hemodynamic Studies in Anesthetized Dogs
-
Objective: To determine the hemodynamic effects of Levosimendan, OR-1896, and this compound.
-
Method: Anesthetized dogs were instrumented to measure mean arterial pressure, heart rate, and systemic vascular resistance. The compounds were infused intravenously in escalating doses. Hemodynamic parameters were continuously recorded.
-
Workflow:
4.2. Isolated Heart and Muscle Preparations
-
Objective: To assess the direct inotropic effects of the compounds on cardiac muscle.
-
Method: Papillary muscles or atrial preparations were isolated from animal or human hearts and mounted in an organ bath. The muscle was electrically stimulated to contract, and the force of contraction was measured. Compounds were added to the bath in increasing concentrations.
-
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum concentrations of levosimendan and its metabolites this compound and OR-1896 in cardiac surgery patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Serum concentrations of levosimendan and its metabolites this compound and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 6. Comparative effects of levosimendan, OR-1896, this compound, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levosimendan in Cardiogenic Shock | ECR Journal [ecrjournal.com]
- 8. OR-1896 increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
The Discovery and Synthesis of OR-1855: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OR-1855, chemically known as (5R)-6-(4-aminophenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-one, is a principal metabolite of the calcium sensitizer Levosimendan. This document provides a comprehensive overview of the discovery of this compound within the metabolic pathway of Levosimendan and details a plausible synthetic route for its preparation in a laboratory setting. It includes a compilation of relevant quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of the key pathways.
Discovery and Biological Significance
The discovery of this compound is intrinsically linked to the clinical development and study of Levosimendan, a drug used in the management of acutely decompensated congestive heart failure.[1] this compound was identified as an intermediate in the primary metabolic pathway of Levosimendan that leads to the long-acting, pharmacologically active metabolite, OR-1896.[2][3]
A minor fraction, approximately 5-7%, of an administered dose of Levosimendan is metabolized in the intestine.[1][2][3] This process is initiated by the reduction of the N-N bond in the pyridazinone ring of Levosimendan, a reaction carried out by intestinal gut bacteria, to yield this compound.[1][4] Subsequently, this compound is absorbed and undergoes N-acetylation, primarily in the liver, to form OR-1896.[1][3] Due to the long half-lives of these metabolites (approximately 70-80 hours), they are responsible for the sustained therapeutic effects observed after Levosimendan administration.[2]
While initially considered an inactive intermediate, recent studies have shown that this compound itself possesses biological activity, including anti-inflammatory effects.[2] It has been demonstrated to inhibit IL-1β-induced phosphorylation of p38 MAPK, ERK1/2, and JNK in human umbilical vein endothelial cells (HUVECs).[2]
Metabolic Pathway of Levosimendan to this compound and OR-1896
The metabolic conversion of Levosimendan to its key metabolites is a two-step process that begins in the gut and concludes in the liver.
Chemical Synthesis of this compound
The key starting material for this synthesis is the nitrophenyl analog, (R)-(–)-6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. The final step is a standard chemical reduction of the aromatic nitro group to an amine.
Proposed Synthesis Pathway
Quantitative Data
The following tables summarize key quantitative data related to this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₁₃N₃O | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| CAS Number | 101328-85-2 | [1] |
| IUPAC Name | (5R)-6-(4-aminophenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-one | [1] |
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Metabolic Conversion Rate | ~5-7% of Levosimendan dose | [1][2] |
| Time to Max. Concentration (Tmax) | ~2 days after a 24h infusion of Levosimendan | [4] |
| Elimination Half-life (t½) | 70-80 hours | [2] |
| Plasma Protein Binding (Free Fraction) | ~58% | [] |
Table 2: Pharmacokinetic Parameters of this compound
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Reference |
| This compound | 0.20 | 0.20 - 100 | [1] |
| This compound | 0.305 | Not specified | [6] |
| This compound | ~500 pg/mL | ~500 - 130,000 pg/mL | [3] |
Table 3: Analytical Quantification Limits for this compound in Human Plasma
Experimental Protocols
Chemical Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound based on the reduction of its nitro precursor.
Step 1: Synthesis of (R)-(–)-6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Precursor)
A detailed procedure for the synthesis of this precursor is described in the literature concerning the synthesis of cardiotonic agents. This step is a critical prerequisite for the synthesis of this compound.
Step 2: Reduction of the Nitro Group to form this compound
Materials:
-
(R)-(–)-6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the nitrophenyl precursor in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (approximately 5 equivalents) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a 10 M NaOH solution until the pH is basic (pH > 9).
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Quantification of this compound in Human Plasma by HPLC-MS/MS
This protocol is a composite based on several published methods for the analysis of Levosimendan and its metabolites.
Materials and Equipment:
-
Human plasma samples
-
Acetonitrile
-
Methanol
-
Formic acid
-
Ammonium acetate
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., Zorbax Extend C18, 150 mm x 4.6 mm, 5 µm)
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
HPLC-MS/MS Analysis:
-
Column: C18 analytical column
-
Mobile Phase: A gradient of methanol and 15 mM ammonium acetate with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the internal standard.
Conclusion
This compound is a key metabolite in the biotransformation of Levosimendan, contributing to its long-lasting therapeutic effects. Understanding its formation and having reliable methods for its synthesis and quantification are crucial for further pharmacological research and drug development. The information and protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this important molecule.
References
- 1. [Determination of levosimendan and its main metabolites in human plasma with HPLC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A strategy for high-throughput analysis of levosimendan and its metabolites in human plasma samples using sequential negative and positive ionization liquid chromatography/tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levosimendan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. scispace.com [scispace.com]
The Pharmacokinetics and Metabolism of OR-1855: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
OR-1855 is a critical intermediate metabolite in the biotransformation of levosimendan, a calcium-sensitizing inotrope and vasodilator used in the treatment of acutely decompensated heart failure. While this compound itself is considered pharmacologically inactive, its formation is a pivotal step leading to the generation of the long-acting, active metabolite OR-1896, which significantly contributes to the extended hemodynamic effects of levosimendan.[1] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, including quantitative data, experimental methodologies, and visual representations of its metabolic pathway and analytical workflows.
Metabolic Pathway of Levosimendan to this compound and OR-1896
Levosimendan undergoes extensive metabolism, with a minor but crucial pathway leading to the formation of this compound. Approximately 4-7% of an administered dose of levosimendan is metabolized in the intestine by gut microbiota, which reduce the parent drug to form the aminophenolpyridazinone metabolite, this compound.[2][3] Subsequently, this compound is absorbed and undergoes N-acetylation in the liver, a reaction catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2), to form the active metabolite OR-1896.[2][3] The formation of these metabolites is slow, with peak concentrations of this compound and OR-1896 being observed approximately two days after the cessation of a 24-hour levosimendan infusion.[4]
Pharmacokinetic Properties of this compound
Quantitative pharmacokinetic data for this compound are limited, primarily due to its transient nature and low circulating concentrations. However, available data from various studies are summarized below.
Quantitative Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Study Population | Notes | Source |
| Plasma Protein Binding (Free Fraction) | 58% (mean, range 51-67%) | Human | Patients with congestive heart failure | Determined by ultracentrifugation. | [5] |
| Half-life (t½) | ~75 hours | Human | Children on ECMO | This refers to the metabolite, with the parent drug having a much shorter half-life. | [2] |
| Time to Peak Concentration (Tmax) | ~2 days after a 24-hour infusion | Human | Patients with heart failure | Reflects the slow formation of the metabolite. | [4] |
| Lower Limit of Quantification (LLOQ) in Plasma | 0.1 ng/mL | Human | N/A | Using a validated UHPLC-MS/MS method. | [1][2] |
| Linear Concentration Range for Quantification | 0.20-100 ng/mL | Human | N/A | Using HPLC-MS/MS. | [6] |
Experimental Protocols
Quantification of this compound in Human Plasma using UHPLC-MS/MS
A highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for the simultaneous quantification of levosimendan, this compound, and OR-1896 in human plasma.[1][2][6]
Sample Preparation:
-
Plasma samples are subjected to protein precipitation with acetonitrile.
-
The resulting supernatant is evaporated to dryness under a stream of nitrogen.
-
The solid residue is reconstituted in a solution of water and methanol (4:1).
-
A 40 µL aliquot is then injected into the LC column for analysis.[1]
Chromatography and Mass Spectrometry:
-
The specific columns, mobile phases, and gradient conditions for UHPLC are optimized to achieve separation of the analytes.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for detection.[6] The instrument is operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity for the quantification of this compound and the other analytes.
Determination of Plasma Protein Binding
The protein binding of this compound in plasma is determined using an ex vivo ultracentrifugation method.[5]
Methodology:
-
Blood samples are collected and centrifuged to separate the plasma.
-
The plasma is then subjected to ultracentrifugation at a specified force and duration (e.g., 1500 g for 10 minutes).[5]
-
The resulting supernatant, which contains the unbound (free) fraction of the drug, is carefully collected.
-
The concentration of this compound in the supernatant is then quantified using a validated analytical method, such as LC-MS/MS.
-
The free fraction is calculated as the ratio of the concentration in the supernatant to the total plasma concentration.
Conclusion
This compound is a key, albeit transient, metabolite in the disposition of levosimendan. Its formation via intestinal bacterial reduction and subsequent conversion to the active metabolite OR-1896 are critical determinants of the prolonged pharmacodynamic effects of levosimendan. While a complete pharmacokinetic profile of this compound remains to be fully elucidated due to its low systemic concentrations, sensitive analytical techniques such as UHPLC-MS/MS have enabled its quantification in human plasma. Further research focusing on the factors influencing the rate and extent of this compound formation and its subsequent metabolism will provide a more complete understanding of the overall clinical pharmacology of levosimendan.
References
- 1. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites this compound and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of levosimendan in critically Ill children on extracorporeal membrane oxygenation: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Biological Activity of OR-1855: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
OR-1855 is the primary and pharmacologically intermediate metabolite of levosimendan, a calcium sensitizer used in the treatment of acute decompensated heart failure.[1][2] While levosimendan is metabolized to the active long-acting metabolite OR-1896, recent in vitro studies have demonstrated that this compound itself possesses distinct biological activities, particularly within the vascular endothelium.[1][2] This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Quantitative Data
The in vitro activity of this compound has been characterized in several studies, primarily focusing on its anti-inflammatory effects in endothelial cells. The following table summarizes the available quantitative data.
| Parameter | Value | Cell Type / System | Experimental Context | Reference |
| Concentration for In Vitro Assays | 10 µM | Endothelial Cells | Pre-incubation for 30 minutes before stimulation with IL-1β. | [1][3] |
| Concentration for Platelet Aggregation Assays | 4 ng/mL | Human Platelets | Evaluation of platelet inhibition through ADP receptors. | [4] |
| Lower Limit of Quantification (LLOQ) in Plasma | 1.0 ng/mL | Human Plasma | High-performance liquid chromatographic/tandem mass spectrometric (LC-MS/MS) method. | [5] |
| Lower Limit of Quantification (LLOQ) in Supernatant | 0.5 ng/mL | Cell Culture Supernatant | High-performance liquid chromatographic/tandem mass spectrometric (LC-MS/MS) method. | [5] |
| Hemodynamic Effects | Inactive | Anesthetized Dog Model | No effect on mean arterial pressure, pulse pressure, or systemic resistance at clinically observed concentrations. | [6] |
Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects in endothelial cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been demonstrated to impair the Interleukin-1β (IL-1β) induced inflammatory cascade.
IL-1β Induced MAPK Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits IL-1β-induced inflammation by blocking the phosphorylation of p38, ERK1/2, and JNK.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the in vitro biological activity of this compound.
Western Blotting for MAPK Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway.
Caption: Workflow for Western blot analysis of MAPK phosphorylation in endothelial cells.
Methodology:
-
Cell Culture and Treatment: Endothelial cells are cultured to near confluence.[1]
-
Pre-incubation: Cells are pre-incubated with 10 µM this compound or a vehicle control (DMSO) for 30 minutes.[1][3]
-
Stimulation: Following pre-incubation, cells are stimulated with 10 ng/mL of IL-1β for 30 minutes to induce an inflammatory response.[1][3]
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38 MAPK, ERK1/2, and JNK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band densities are quantified. The levels of phosphorylated proteins are normalized to a loading control, such as GAPDH or actin.[1]
Measurement of Reactive Oxygen Species (ROS) Formation
This assay is employed to assess the impact of this compound on IL-1β-induced oxidative stress in endothelial cells.
Methodology:
-
Cell Culture and Treatment: Endothelial cells are cultured and treated with this compound and IL-1β as described in the Western Blotting protocol.
-
Fluorescent Probe Incubation: After treatment, cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometry.
-
Data Analysis: The fluorescence readings from this compound-treated cells are compared to those of vehicle-treated and IL-1β-stimulated cells to determine the effect on ROS production.
Flow Cytometry for Adhesion Molecule Expression
This technique is utilized to quantify the cell surface expression of adhesion molecules like ICAM-1 and VCAM-1.
Methodology:
-
Cell Culture and Treatment: Endothelial cells are treated with this compound and IL-1β.[1]
-
Cell Detachment: Cells are detached from the culture plate using a non-enzymatic cell dissociation solution.
-
Antibody Staining: The detached cells are incubated with fluorescently labeled antibodies specific for ICAM-1 and VCAM-1.
-
Flow Cytometric Analysis: The fluorescence of individual cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity, which corresponds to the level of adhesion molecule expression, is determined for each treatment group.
Summary of In Vitro Biological Activity
The available in vitro data indicates that this compound, while considered an intermediate metabolite, exhibits specific anti-inflammatory properties in endothelial cells. Its primary mechanism of action involves the inhibition of the IL-1β-induced MAPK signaling pathway, leading to a reduction in the phosphorylation of p38, ERK1/2, and JNK, as well as the downstream transcription factor component c-jun.[1][7] This, in turn, has been shown to impair the formation of reactive oxygen species (ROS).[1][7] However, unlike its parent compound levosimendan, this compound does not appear to significantly affect the expression of the adhesion molecules ICAM-1 and VCAM-1 or the pro-inflammatory cytokine IL-6 in endothelial cells.[1][2] In studies on anesthetized dogs, this compound was found to be inactive on measured hemodynamic endpoints.[6] Further research is warranted to fully elucidate the physiological and pathological relevance of these in vitro findings.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Levosimendan and Its Metabolites on Platelet Activation Mechanisms in Patients during Antiplatelet Therapy—Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of levosimendan, OR-1896, this compound, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Anti-Inflammatory Effects of OR-1855: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial preclinical research on the anti-inflammatory properties of OR-1855, an intermediate metabolite of the calcium sensitizer levosimendan.[1][2][3][4] While its parent compound, levosimendan, is known for its positive inotropic and vasodilatory effects, emerging evidence suggests that its metabolites, including this compound, possess distinct pharmacological activities within the vascular endothelium.[1][2][3] This document synthesizes the current understanding of this compound's mechanism of action, focusing on its impact on inflammatory signaling pathways and cellular responses. Detailed experimental protocols from key studies are provided, alongside quantitative data summaries and visual representations of the molecular pathways and experimental designs to facilitate comprehension and future research.
Introduction
Inflammation within the vascular endothelium is a critical factor in the pathogenesis of various cardiovascular diseases, including heart failure.[1] Levosimendan, a drug used in the treatment of acute decompensated heart failure, is metabolized into two key compounds: the intermediate metabolite this compound and the pharmacologically active metabolite OR-1896.[1][2][3][5] These metabolites are associated with the long-term therapeutic effects of levosimendan.[1][2] Recent in vitro studies have begun to elucidate the specific anti-inflammatory properties of this compound, demonstrating its ability to modulate key signaling pathways involved in the inflammatory response. This guide focuses on the initial findings that characterize the anti-inflammatory profile of this compound.
Mechanism of Action: Modulation of MAPK Signaling and ROS Formation
Initial research indicates that this compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and subsequent reduction of Reactive Oxygen Species (ROS) formation in endothelial cells.[1][2][3][4]
Unlike its parent compound, this compound does not appear to significantly affect the expression of endothelial adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), nor the pro-inflammatory cytokine Interleukin-6 (IL-6).[1][3][4][6] Instead, its primary mechanism involves the attenuation of IL-1β-induced ROS production by inactivating key components of the MAPK cascade: p38, ERK1/2, and JNK.[1][2][3][4]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound in response to an inflammatory stimulus like IL-1β.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in in vitro studies. The tables below summarize the key findings on the modulation of MAPK signaling pathway components.
Table 1: Effect of this compound on IL-1β-Induced Phosphorylation of MAPK and AP-1 Components
| Target Protein | Treatment | Effect on Phosphorylation |
| p38 MAPK | This compound (10 µM) | Decreased |
| ERK1/2 MAPK | This compound (10 µM) | Decreased |
| JNK | This compound (10 µM) | Diminished |
| c-jun (AP-1) | This compound (10 µM) | Decreased |
| Data derived from studies on human endothelial cells stimulated with IL-1β (10 ng/mL).[1][2][6][7] |
Table 2: Comparative Effects of Levosimendan, this compound, and OR-1896 on Inflammatory Markers
| Inflammatory Marker | Levosimendan | This compound | OR-1896 |
| ICAM-1 Expression | Reduced | No Effect | No Effect |
| VCAM-1 Expression | Reduced | No Effect | No Effect |
| IL-6 Expression | Reduced | No Effect | No Effect |
| IL-1β-induced ROS Formation | Reduced | Impaired | Impaired |
| All compounds were tested at a concentration of 10 µM.[1][3][4][6] |
Experimental Protocols
The following sections detail the methodologies employed in the initial studies to evaluate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: Cells are cultured in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol: Endothelial cells are pre-incubated with this compound (10 µM) or a vehicle control (DMSO) for 30 minutes.[1][2][6][7] Following pre-incubation, the cells are stimulated with IL-1β (10 ng/mL) for a specified duration depending on the endpoint being measured (e.g., 30 minutes for phosphorylation studies, 4 hours for protein expression studies).[1][2][6][7]
Western Blotting for Protein Phosphorylation and Expression
This protocol is used to assess the levels of total and phosphorylated proteins in the MAPK signaling pathway, as well as the expression of adhesion molecules.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-c-jun, total c-jun, ICAM-1, VCAM-1, and a loading control like GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated or total proteins are normalized to the loading control.
Measurement of Reactive Oxygen Species (ROS) Formation
Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Plating: HUVECs are seeded in black-walled, clear-bottom 96-well plates.
-
Treatment: Cells are treated with this compound and/or IL-1β as described in section 4.1.
-
Probe Loading: After treatment, the cells are incubated with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This technique is used to measure the mRNA expression levels of inflammatory genes.
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression of target genes (e.g., ICAM1, VCAM1, IL6) is quantified by qRT-PCR using specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a housekeeping gene (e.g., GAPDH).
Experimental and Logical Workflow
The following diagram outlines the general workflow for investigating the anti-inflammatory effects of this compound.
Conclusion and Future Directions
The initial preclinical data reveal that this compound possesses distinct anti-inflammatory properties that are separate from its parent compound, levosimendan. Its ability to impair IL-1β-induced ROS formation through the inhibition of the p38, ERK1/2, and JNK MAPK signaling pathways in endothelial cells highlights a novel mechanism of action.[1][2][3][4] These findings are significant as they suggest that the metabolites of levosimendan contribute to its overall therapeutic effects, particularly in conditions where vascular inflammation is a key pathological feature.
Future research should aim to:
-
Investigate the effects of this compound in more complex in vitro models, such as co-cultures of endothelial cells with immune cells.
-
Validate these findings in in vivo models of vascular inflammation and cardiovascular disease.
-
Explore the potential synergistic or additive anti-inflammatory effects of this compound in combination with OR-1896 and levosimendan.
-
Further delineate the upstream signaling events that are modulated by this compound leading to MAPK inhibition.
This technical guide provides a foundational understanding of the early-stage research on the anti-inflammatory effects of this compound. The detailed protocols and data summaries are intended to serve as a valuable resource for researchers in the fields of cardiovascular pharmacology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Serum concentrations of levosimendan and its metabolites this compound and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
OR-1855: An In-Depth Technical Guide on its Pharmacological Effects and Relationship to Calcium Sensitization
For Researchers, Scientists, and Drug Development Professionals
Abstract
OR-1855 is a key intermediate metabolite of the calcium sensitizer, Levosimendan. While Levosimendan and its active metabolite OR-1896 exert their primary therapeutic effects in heart failure through calcium sensitization of cardiac myofilaments, the direct role of this compound in this mechanism is not well-documented. This technical guide synthesizes the current understanding of this compound, focusing on its established pharmacological activities, particularly its anti-inflammatory effects, and clarifies its position within the metabolic pathway of Levosimendan. While direct evidence for this compound as a calcium sensitizer is lacking in the current body of scientific literature, it possesses distinct biological activities that are of interest to the drug development community.
Introduction: The Metabolic Context of this compound
Levosimendan is a well-established inodilator used in the treatment of acutely decompensated heart failure.[1][2] Its mechanism of action is twofold: it enhances cardiac contractility by sensitizing troponin C to calcium and induces vasodilation through the opening of ATP-sensitive potassium channels.[3][4] Levosimendan is metabolized in the body, with a small fraction (4-7%) being converted to the active metabolite OR-1896 via an intermediate, this compound.[2][5] While OR-1896 is known to be a long-acting, pharmacologically active metabolite that shares the calcium-sensitizing properties of Levosimendan, this compound has been traditionally considered an inactive intermediate in this specific context.[2][3] However, recent studies have revealed that this compound is not devoid of pharmacological activity, exhibiting significant anti-inflammatory effects, particularly within the vascular endothelium.[1][2][5][6]
Effect on Calcium Sensitization: An Indirect Association
The primary mechanism of calcium sensitization by Levosimendan involves its binding to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner. This binding stabilizes the Ca2+-induced conformational change in troponin C, leading to an enhanced contractile response of the myofilaments at a given calcium concentration without a significant increase in myocardial oxygen consumption.[7]
Currently, there is a lack of direct evidence from published studies to suggest that this compound itself binds to troponin C or otherwise directly sensitizes the cardiac myofilaments to calcium. The positive inotropic effects observed after Levosimendan administration are attributed to the parent drug and its subsequent active metabolite, OR-1896. In canine studies, this compound produced no significant hemodynamic effects at the doses tested, in contrast to the dose-dependent reductions in mean arterial pressure and systemic vascular resistance observed with Levosimendan and OR-1896.[8]
Therefore, the role of this compound in the context of calcium sensitization appears to be that of a precursor to the active metabolite OR-1896.
Established Pharmacological Effects of this compound: Anti-Inflammatory Activity
The most well-characterized pharmacological activity of this compound is its anti-inflammatory effect, particularly in endothelial cells. This compound has been shown to inhibit inflammatory signaling pathways and reduce the production of reactive oxygen species (ROS).
Inhibition of Pro-Inflammatory MAPK Signaling
This compound has been demonstrated to inhibit the phosphorylation of several key mitogen-activated protein kinases (MAPKs) that are involved in inflammatory signaling cascades. Specifically, it has been shown to decrease the IL-1β-dependent phosphorylation of p38 MAPK, ERK1/2, and JNK in human umbilical vein endothelial cells (HUVECs).[1][2][5][6][9][10] This inhibition of MAPK signaling, in turn, leads to a reduction in the phosphorylation of the downstream transcription factor c-Jun.[6][10]
Reduction of Reactive Oxygen Species (ROS) Formation
A significant anti-inflammatory effect of this compound is its ability to impair IL-1β-induced ROS formation in endothelial cells.[1][2][6][9] This effect is believed to be mediated through the inactivation of the MAPK signaling pathways.[1][2][6] this compound has been shown to reduce IL-1β-induced NAD(P)H oxidase-dependent superoxide anion production.[9]
Data Presentation
Table 1: Summary of the Effects of this compound on Pro-Inflammatory MAPK Signaling in HUVECs
| Target Protein | Effect of this compound (10 µM) | Reference |
| Phospho-p38 MAPK | Significant Inhibition | [6][9][10] |
| Phospho-ERK1/2 | Significant Inhibition | [6][9][10] |
| Phospho-JNK | Significant Inhibition | [6][9][10] |
| Phospho-c-Jun | Significant Reduction | [6][10] |
Table 2: Summary of the Effects of this compound on ROS Production and Adhesion Molecule Expression in HUVECs
| Parameter | Effect of this compound (10 µM) | Reference |
| IL-1β-induced ROS production | Significant Inhibition | [1][6][9] |
| IL-1β-induced NAD(P)H oxidase-dependent superoxide anion production | Reduction | [9] |
| IL-1β-induced ICAM-1 expression | No significant effect | [1] |
| IL-1β-induced VCAM-1 expression | No significant effect | [1] |
| IL-1β-induced IL-6 mRNA expression | No significant effect | [9] |
Experimental Protocols
Western Blotting for MAPK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of p38 MAPK, ERK1/2, and JNK in response to IL-1β stimulation in HUVECs.
Methodology:
-
Human umbilical vein endothelial cells (HUVECs) are cultured to confluence.
-
Cells are pre-incubated with this compound (10 µM) or vehicle (DMSO) for 30 minutes.
-
Following pre-incubation, cells are stimulated with IL-1β (10 ng/mL) for 30 minutes.
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38 MAPK, ERK1/2, and JNK, as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH).
-
Membranes are then incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band densities are quantified using densitometry software and normalized to the loading control.[6][10]
Measurement of Intracellular ROS Production
Objective: To assess the effect of this compound on IL-1β-induced intracellular ROS production in HUVECs.
Methodology:
-
HUVECs are seeded in a multi-well plate and allowed to adhere.
-
Cells are pre-treated with this compound (10 µM) or vehicle for 30 minutes.
-
The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is added to the cells and incubated to allow for cellular uptake and de-esterification.
-
Cells are then stimulated with IL-1β (10 ng/mL).
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured at appropriate excitation and emission wavelengths using a fluorescence plate reader or microscope.
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of Levosimendan to this compound and OR-1896.
Caption: Anti-inflammatory signaling pathway of this compound.
Conclusion
This compound is a pharmacologically active metabolite of Levosimendan. While its role as a direct calcium sensitizer is not supported by the current literature, it exhibits significant anti-inflammatory properties through the inhibition of MAPK signaling and subsequent reduction of ROS production in the endothelium. For researchers and professionals in drug development, this compound represents an interesting molecule with potential therapeutic applications in inflammatory conditions, distinct from the primary cardiotonic effects of its parent compound and its downstream metabolite, OR-1896. Future research is warranted to fully elucidate the complete pharmacological profile of this compound and to explore its potential as a therapeutic agent in its own right.
References
- 1. Levosimendan and calcium sensitization of the contractile proteins in cardiac muscle: impact on heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the calcium sensitizer OR-1896, a metabolite of levosimendan, on post-infarct heart failure and cardiac remodelling in diabetic Goto–Kakizaki rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Myofilament Ca2+-Sensitivity and Arrhythmia Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of calcium-sensitizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levosimendan: a calcium-sensitizing agent for the treatment of patients with decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of calcium and magnesium to human cardiac troponin C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review on Role of the Calcium Sensitive Inotropic Agent, Levosimendan and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of levosimendan: inotropic, vasodilatory and cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Half-Life of OR-1855 versus Levosimendan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the pharmacokinetic profiles of the calcium sensitizer Levosimendan and its metabolite, OR-1855. A thorough understanding of their respective half-lives and metabolic pathways is critical for optimizing therapeutic strategies in the treatment of acutely decompensated heart failure. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways.
Pharmacokinetic Profiles: A Comparative Analysis
Levosimendan exhibits a notably short half-life, whereas its metabolic products are characterized by a significantly longer duration of action, contributing to the sustained hemodynamic effects observed in patients. Levosimendan is metabolized in the body, with a minor portion undergoing reduction by intestinal bacteria to form the aminophenolpyridazinone metabolite, this compound.[1][2] This intermediate is then acetylated to the active metabolite, OR-1896.[1][2]
The pharmacokinetic parameters of Levosimendan and its metabolites are summarized in the tables below.
| Compound | Half-Life (t½) | Peak Plasma Concentration (Tmax) | Protein Binding | Key Metabolic Pathway |
| Levosimendan | ~1-1.5 hours[3][4] | ~1 hour after start of infusion[4] | 97-98% (primarily to albumin)[1] | Primarily conjugation with glutathione (~95%); minor pathway (~5%) leads to this compound formation in the intestine.[1] |
| This compound | Not explicitly defined; characterized by slow formation and elimination.[5][6] | Peak concentrations occur after cessation of Levosimendan infusion.[5] | ~39-58%[5][7] | Intermediate metabolite; acetylated to OR-1896.[1][2] |
| OR-1896 | ~70-81 hours[5][6] | ~2 days after a 24-hour infusion of Levosimendan is stopped.[6] | ~42-61%[5][7] | Active metabolite responsible for the long-lasting effects of Levosimendan.[2] |
| Pharmacokinetic Parameters from a 7-Day Continuous IV Infusion Study | Levosimendan | This compound | OR-1896 |
| Half-life (t½, hours) | - | - | 81 ± 37 (at 0.05 µg/kg/min) 81 ± 28 (at 0.1 µg/kg/min)[5] |
| Mean Free Plasma Fraction (%) | 3.0 (range 1.9–5.4)[5] | 58 (range 51–67)[5] | 61 (range 52–67)[5] |
Experimental Protocols
The pharmacokinetic data presented are derived from clinical studies employing rigorous methodologies. Below are summaries of key experimental protocols.
Study 1: Continuous Intravenous Infusion in Heart Failure Patients
-
Objective: To characterize the pharmacokinetics of Levosimendan and its metabolites, this compound and OR-1896, in patients with congestive heart failure.[5]
-
Methodology:
-
Drug Administration: Levosimendan was administered as a continuous intravenous infusion for 7 days at two different rates: 0.05 µg/kg/min and 0.1 µg/kg/min.[5]
-
Blood Sampling: Blood samples were collected at numerous time points: before administration, at 2, 4, 8, and 12 hours after starting the infusion, daily during the infusion period, and at 0, 0.5, 1, 2, 4, 12, 24, and 36 hours post-infusion, followed by daily sampling for 10-15 days.[5]
-
Analytical Method: Plasma concentrations of Levosimendan, this compound, and OR-1896 were determined using a validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method.[5][8][9]
-
Pharmacokinetic Analysis: Parameters were determined using noncompartmental methods.[5]
-
Study 2: Single Intravenous Infusion in Healthy Volunteers
-
Objective: To assess the pharmacokinetics and pharmacodynamics of a single intravenous dose of Levosimendan and its metabolites in healthy male subjects.[3][10]
-
Methodology:
-
Drug Administration: A single 2 mg dose of Levosimendan was infused intravenously over 10 minutes.[3][10]
-
Blood Sampling: Blood samples were collected at pre-dose, end of infusion, and at 5, 10, 20, 30 minutes, 1, 2, 4, 6, 8, 12, 24, 32, 48, 60, 72, 120, 168, and 240 hours following dosing.[3]
-
Analytical Method: Plasma Levosimendan concentrations were analyzed by high-performance liquid chromatography.[10]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using a non-compartment model.[3]
-
Signaling Pathways and Mechanism of Action
The therapeutic effects of Levosimendan and its metabolites are mediated through distinct signaling pathways.
Levosimendan's Dual Mechanism of Action
Levosimendan's primary mechanism involves a dual action:
-
Calcium Sensitization: Levosimendan enhances myocardial contractility by binding to cardiac troponin C in a calcium-dependent manner.[1][11][12] This stabilizes the calcium-induced conformational change of troponin C, leading to an increased inotropic effect without a significant increase in intracellular calcium concentration or myocardial oxygen demand.[6][11]
-
Vasodilation: Levosimendan induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1][6][13] This leads to hyperpolarization and relaxation of the smooth muscle, resulting in reduced preload and afterload.[13]
At higher concentrations, Levosimendan may also act as a phosphodiesterase (PDE)-III inhibitor.[1][11]
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pharmacokinetic and Pharmacodynamic Study of Intravenous Levosimendan in Healthy Chinese Volunteers and Ethnic Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Frontiers | Serum concentrations of levosimendan and its metabolites this compound and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 9. Serum concentrations of levosimendan and its metabolites this compound and OR-1896 in cardiac surgery patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Levosimendan in Cardiogenic Shock | ECR Journal [ecrjournal.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
OR-1855 Protocol for In Vitro Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
OR-1855 is the inactive intermediate metabolite of Levosimendan, a calcium sensitizer used in the treatment of acute decompensated heart failure.[1][2] While Levosimendan's primary mechanism involves sensitizing troponin C to calcium and opening ATP-sensitive potassium channels, its metabolites, including this compound and the active metabolite OR-1896, are responsible for its long-term therapeutic effects.[3][4] Recent in vitro studies have demonstrated that this compound possesses distinct pharmacological activities, particularly anti-inflammatory and anti-platelet aggregation effects, independent of the parent compound.[1][5] These findings suggest a potential therapeutic role for this compound in conditions associated with vascular inflammation and thrombosis.
This document provides detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its effects on inflammatory signaling and platelet function.
Data Presentation
Table 1: Summary of In Vitro Effects of this compound
| Cell Type | Experimental Context | Treatment Concentration | Observed Effects | Reference |
| Primary Endothelial Cells | IL-1β-induced inflammation | 10 µM | Decreased phosphorylation of p38 MAPK, ERK1/2, JNK, and c-jun (AP-1). Impaired IL-1β-induced Reactive Oxygen Species (ROS) formation. No significant effect on ICAM-1, VCAM-1, or IL-6 expression. | [1][2][4][6] |
| Platelets | ADP-induced aggregation | 4 ng/mL | Inhibition of platelet aggregation. | [5] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway modulated by this compound in the context of IL-1β-induced inflammation in endothelial cells.
Caption: this compound signaling pathway in endothelial cells.
Experimental Protocols
Protocol 1: Investigation of this compound on IL-1β-Induced MAPK Signaling in Endothelial Cells
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of key kinases in the MAPK signaling pathway in response to inflammatory stimuli.
Materials:
-
Primary human endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound (stock solution prepared in DMSO)
-
Recombinant human IL-1β
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-c-jun, anti-c-jun, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Experimental Workflow:
Caption: Workflow for analyzing MAPK signaling.
Procedure:
-
Cell Seeding: Seed primary endothelial cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in endothelial cell growth medium.
-
Cell Starvation: The next day, replace the growth medium with a basal medium (e.g., medium with 1% FBS) and incubate for 4-6 hours to reduce basal signaling.
-
Pre-incubation with this compound: Pre-incubate the cells with 10 µM this compound or vehicle control (DMSO) for 30 minutes.[4][6]
-
Stimulation: Stimulate the cells with 10 ng/mL IL-1β for 30 minutes.[4][6]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold cell lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and sample buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (GAPDH).
Protocol 2: Assessment of this compound on ADP-Induced Platelet Aggregation
This protocol describes an in vitro assay to measure the effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors who have not taken anti-platelet medication.
-
Anticoagulant (e.g., Acid-Citrate-Dextrose).
-
Platelet-rich plasma (PRP) preparation reagents.
-
This compound (stock solution prepared in a suitable solvent).
-
Adenosine diphosphate (ADP) solution.
-
Platelet aggregometer.
-
Saline solution.
Experimental Workflow:
Caption: Workflow for platelet aggregation assay.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP will be used to set the 100% aggregation baseline.
-
-
Pre-incubation with this compound:
-
In the aggregometer cuvettes, pre-warm the PRP samples to 37°C.
-
Add this compound to the PRP at the desired final concentration (e.g., 4 ng/mL) or vehicle control.[5]
-
Incubate for a specified period (e.g., 5-10 minutes) at 37°C with stirring.
-
-
Induction of Aggregation: Add ADP to the cuvettes to induce platelet aggregation. The final concentration of ADP should be determined empirically to induce submaximal aggregation.
-
Measurement of Aggregation: Measure the change in light transmission for 5-10 minutes using a platelet aggregometer.
-
Data Analysis: Calculate the percentage of platelet aggregation, with PRP representing 0% and PPP representing 100% aggregation. Compare the aggregation in the this compound-treated samples to the vehicle control.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your system. Always adhere to proper laboratory safety practices.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Levosimendan and Its Metabolites on Platelet Activation Mechanisms in Patients during Antiplatelet Therapy—Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to dissolve and prepare OR-1855 for research
Application Notes and Protocols for OR-1855
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is the principal active metabolite of Levosimendan, a calcium sensitizer utilized in the management of acutely decompensated congestive heart failure.[1][2] Within the body, a small fraction of Levosimendan is metabolized by intestinal bacteria into this compound (amino-phenolpyridazinone).[3] This intermediate is then acetylated to form another pharmacologically active metabolite, OR-1896.[3][4] Due to their long half-lives of approximately 70-80 hours, these metabolites are responsible for the sustained therapeutic effects observed after Levosimendan administration.[2][3]
Recent research has highlighted that this compound itself possesses pharmacological effects, particularly anti-inflammatory properties in the endothelium.[5][6] It has been shown to inhibit the formation of reactive oxygen species (ROS) and inactivate several key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway.[3][5][7] These findings suggest a role for this compound in studies related to vascular dysfunction and inflammation.[5]
Physicochemical and Solubility Data
Proper dissolution is critical for ensuring the stability and activity of this compound in experimental settings. The following tables summarize the key physicochemical properties and solubility data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 101328-85-2 | [1] |
| Molecular Formula | C₁₁H₁₃N₃O | [8] |
| Molecular Weight | 203.25 g/mol | [8] |
| Appearance | Solid | [9] |
| pKa (Strongest Acidic) | 11.79 | [10] |
| pKa (Strongest Basic) | 3.76 | [10] |
Table 2: Solubility of this compound
| Solvent | Solubility | Comments | Source |
| DMSO | 100 mg/mL (492.03 mM) | Requires sonication for complete dissolution. | [1] |
| Water | 0.378 mg/mL | Predicted value. | [10] |
Preparation and Storage of Stock Solutions
This section provides a detailed protocol for the preparation and storage of this compound stock solutions to ensure consistency and preserve compound integrity for research applications.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Ultrasonic water bath
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Aseptic Technique : Perform all steps in a sterile environment, such as a biological safety cabinet (BSC), to prevent contamination.
-
Weighing : Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.03 mg of this compound (Molecular Weight = 203.25 g/mol ).
-
Dissolution :
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution briefly to mix.
-
To ensure complete dissolution, place the vial in an ultrasonic water bath.[1] Heating the tube to 37°C may also aid solubility.[1]
-
Visually inspect the solution to confirm that all solid material has dissolved.
-
-
Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1][7]
-
Storage :
Workflow for Stock Solution Preparation
Application in Cell-Based Assays
This compound has been shown to exert anti-inflammatory effects in Human Umbilical Vein Endothelial Cells (HUVECs).[7] The following protocol is a general guideline for treating cultured cells with this compound.
Protocol for Treating Cultured Cells
-
Cell Culture : Culture cells (e.g., HUVECs) to the desired confluency in the appropriate growth medium.
-
Prepare Working Solution :
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed, serum-free or complete cell culture medium. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 in the medium.
-
Note : The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Cell Treatment :
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound (the working solution) to the cells.
-
In studies investigating inflammatory responses, cells are often pre-incubated with this compound (e.g., for 30 minutes) before stimulation with an inflammatory agent like Interleukin-1 beta (IL-1β).[5][7][11]
-
-
Incubation : Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis : After incubation, cells can be harvested and processed for various downstream analyses, such as Western blotting, qRT-PCR, or flow cytometry.[5][6]
Example Experimental Workflow: Investigating MAPK Signaling
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects in endothelial cells by inhibiting cytokine-induced signaling pathways. Specifically, upon stimulation with IL-1β, this compound has been demonstrated to decrease the phosphorylation (and thus, the activation) of the MAP kinases p38, ERK1/2, and JNK.[3][5][7] This leads to a reduction in downstream inflammatory responses, such as ROS production.[6][7]
Safety and Handling
-
Handling : Avoid inhalation and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[9]
-
Incompatibility : Avoid strong acids/alkalis and strong oxidizing/reducing agents.[9]
-
For complete safety information, refer to the Safety Data Sheet (SDS).[9]
References
- 1. glpbio.com [glpbio.com]
- 2. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. This compound|101328-85-2|MSDS [dcchemicals.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for OR-1855 in Animal Models of Heart Failure
For: Researchers, scientists, and drug development professionals.
Introduction
OR-1855 is an aminophenolpyridazinone derivative and a key metabolite of Levosimendan, a calcium sensitizer and vasodilator used in the treatment of acute decompensated heart failure.[1][2] While Levosimendan's therapeutic effects are well-documented, the pharmacological activity of its metabolites, including this compound and the downstream active metabolite OR-1896, has been a subject of investigation. These metabolites have significantly longer half-lives (70-80 hours) compared to Levosimendan (approximately 1 hour), suggesting a potential contribution to the sustained hemodynamic effects observed after Levosimendan infusion.[3][4]
This document provides a comprehensive overview of the available data regarding this compound in the context of preclinical heart failure research. It is important to note that direct administration of this compound in animal models of heart failure is not a common practice, as it is largely considered hemodynamically inactive in vivo.[5][6] Therefore, the information presented herein focuses on its role as a metabolite of Levosimendan.
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Profile of Levosimendan and its Metabolites
| Compound | Role | Half-Life (in humans) | Key Pharmacological Effects | In Vivo Potency (Hemodynamic) |
| Levosimendan | Parent Drug | ~1 hour | Calcium sensitization, Vasodilation (via KATP channel opening), PDE3 inhibition[1][7] | Active |
| This compound | Intermediate Metabolite | 70-80 hours | Considered largely inactive hemodynamically in vivo[5][6]. May possess anti-inflammatory effects by inhibiting MAPK signaling[2][8]. | Inactive |
| OR-1896 | Active Metabolite | 70-80 hours | Similar to Levosimendan: Calcium sensitization, Vasodilation, PDE3 inhibition[2][5] | Active |
Table 2: Summary of a Preclinical Study on Levosimendan and its Metabolites in Anesthetized Dogs
This table summarizes the findings from a study that directly compared the hemodynamic effects of Levosimendan, this compound, and OR-1896.
| Compound | Dosing Regimen (Intravenous Infusion) | Peak Plasma Concentration | Key Hemodynamic Findings | Myocardial Oxygen Consumption |
| Levosimendan | 0.01, 0.03, 0.1, and 0.3 µmol/kg/30 min | 455 ± 21 ng/mL | Dose-dependent decrease in mean arterial pressure and systemic resistance; increased heart rate.[5][6] | No significant increase at inotropic and vasodilatory concentrations.[5] |
| This compound | 0.01, 0.03, 0.1, and 0.3 µmol/kg/30 min | 136 ± 6 ng/mL | No effect on any of the measured hemodynamic endpoints at the tested doses.[5][6] | Not reported to have an effect. |
| OR-1896 | 0.01, 0.03, 0.1, and 0.3 µmol/kg/30 min | 126 ± 6 ng/mL | Dose-dependent decrease in mean arterial pressure and systemic resistance; increased heart rate.[5][6] | No significant increase at inotropic and vasodilatory concentrations.[5] |
Experimental Protocols
As direct administration of this compound for treating heart failure in animal models is not a standard procedure, this section outlines a general protocol for inducing heart failure in a rodent model and a representative protocol for administering the parent compound, Levosimendan.
Protocol 1: Induction of Heart Failure in Rodents (Myocardial Infarction Model)
This protocol describes the left anterior descending (LAD) coronary artery ligation model, a widely used method to induce heart failure with reduced ejection fraction (HFrEF) in mice and rats.[9][10]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 6-0 silk)
-
Ventilator
-
Heating pad
-
Analgesics
Procedure:
-
Anesthetize the animal and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the animal and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Identify the LAD coronary artery.
-
Ligate the LAD with a suture to induce myocardial infarction.
-
Close the chest wall in layers.
-
Administer analgesics post-operatively.
-
Monitor the animal for recovery. Heart failure typically develops over several weeks.
Protocol 2: Administration of Levosimendan in a Porcine Model of Acute Ischemic Heart Failure
This protocol is adapted from a study investigating the dose-response of Levosimendan.[11]
Animal Model:
-
Anesthetized in vivo open-chest porcine model.
-
Heart failure induced by microembolization of the left coronary artery.
Dosing Regimen:
-
Levosimendan was administered as an intravenous infusion at four escalating doses:
-
Dose 1: 2.5 µg/kg
-
Dose 2: 10 µg/kg
-
Dose 3: 40 µg/kg
-
Dose 4: 80 µg/kg
-
Measurements:
-
Hemodynamic parameters were assessed using a pressure-conductance catheter.
-
Left ventricular oxygen consumption was calculated from coronary flow and blood gas measurements.
Signaling Pathways and Visualizations
Levosimendan Metabolism and Action Pathway
The following diagram illustrates the metabolic conversion of Levosimendan to this compound and OR-1896, and their primary mechanisms of action.
Caption: Metabolism of Levosimendan and mechanisms of action of the parent drug and its metabolites.
Experimental Workflow for Evaluating this compound in Heart Failure Models
This diagram outlines a logical workflow for future research aimed at directly investigating the effects of this compound in an animal model of heart failure.
Caption: Proposed experimental workflow for investigating the direct effects of this compound in animal models of heart failure.
Conclusion
The available evidence suggests that this compound, a metabolite of Levosimendan, is hemodynamically inactive in vivo at concentrations observed following therapeutic doses of the parent drug. Consequently, there are no established protocols for the direct administration of this compound as a therapeutic agent in animal models of heart failure. Recent in vitro findings point towards a potential anti-inflammatory role for this compound, which may warrant further investigation. Future preclinical studies aiming to explore the direct effects of this compound would need to establish an appropriate dosage and administration route and focus on endpoints beyond traditional hemodynamic parameters, such as inflammation and cardiac remodeling.
References
- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Serum concentrations of levosimendan and its metabolites this compound and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 5. Comparative effects of levosimendan, OR-1896, this compound, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Mouse Models of Heart Failure with Preserved or Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A dose-response study of levosimendan in a porcine model of acute ischaemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of OR-1855 in the Study of Endothelial Function
Application Note ID: AN-OR1855-EF-2025
Introduction
OR-1855 is an intermediate metabolite of the calcium sensitizer levosimendan, a drug used in the treatment of acute decompensated heart failure.[1][2] While historically considered an inactive intermediate in the metabolic pathway to the active metabolite OR-1896, recent in vitro studies have demonstrated that this compound possesses pharmacological activity within the vascular endothelium.[1][3] Specifically, this compound has been shown to exhibit anti-inflammatory properties by modulating key signaling pathways involved in endothelial activation and oxidative stress.[1][3] These findings suggest that this compound may contribute to the vasoprotective effects observed with levosimendan treatment and represents a valuable tool for researchers studying endothelial dysfunction and inflammation.
This document provides detailed application notes and experimental protocols for the use of this compound in studying endothelial function, with a focus on its anti-inflammatory and signaling-modulatory effects. The information is intended for researchers, scientists, and drug development professionals in the fields of cardiovascular pharmacology and vascular biology.
Key Applications
-
Investigation of Anti-inflammatory Signaling: this compound can be utilized as a pharmacological tool to probe the role of specific signaling pathways in endothelial inflammation, particularly the MAPK/JNK and AP-1 pathways.
-
Studies on Oxidative Stress: The compound is suitable for in vitro models examining the regulation of reactive oxygen species (ROS) production in endothelial cells under pro-inflammatory conditions.
-
Comparative Bioactivity Studies: this compound can be used in parallel with its parent compound, levosimendan, and the active metabolite, OR-1896, to dissect the specific contributions of each molecule to the overall vascular effects.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Markers in Endothelial Cells
| Treatment Condition (4h) | ICAM-1 Expression (Western Blot) | VCAM-1 Expression (Western Blot) | IL-6 Expression |
| Control | Baseline | Baseline | Baseline |
| IL-1β (10 ng/mL) | Increased | Increased | Increased |
| IL-1β + Levosimendan (10 µM) | Reduced | Reduced[3] | Reduced |
| IL-1β + this compound (10 µM) | No significant effect[3] | No significant effect[3] | No significant effect |
| IL-1β + OR-1896 (10 µM) | No significant effect[3] | No significant effect[3] | No significant effect |
Data summarized from Tomasi, R., et al. (2023). The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses. Biomedicines.[1][3]
Table 2: Effect of this compound on IL-1β-Induced ROS Production and MAPK Signaling in Endothelial Cells
| Treatment Condition (30 min pre-incubation) | Endothelial ROS Production | p38 MAPK Phosphorylation | ERK1/2 MAPK Phosphorylation | JNK Phosphorylation | c-Jun (AP-1) Phosphorylation |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| IL-1β (10 ng/mL) | Increased[3] | Increased[3] | Increased[3] | Increased[3] | Increased[3] |
| IL-1β + Levosimendan (10 µM) | Decreased[3] | Decreased[3] | Decreased[3] | No significant effect[3] | Decreased[3] |
| IL-1β + this compound (10 µM) | Decreased[3] | Decreased[3] | Decreased[3] | Diminished[3] | Decreased[3] |
| IL-1β + OR-1896 (10 µM) | Decreased[3] | Decreased[3] | Decreased[3] | Diminished[3] | Decreased[3] |
Data summarized from Tomasi, R., et al. (2023). The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses. Biomedicines.[1][3]
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Culture and Treatment
Objective: To prepare primary human umbilical vein endothelial cells (HUVECs) for treatment with this compound and a pro-inflammatory stimulus.
Materials:
-
Primary HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Levosimendan (stock solution in DMSO)
-
OR-1896 (stock solution in DMSO)
-
Recombinant Human IL-1β
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
Procedure:
-
Culture HUVECs in Endothelial Cell Growth Medium at 37°C, 5% CO2. Use cells between passages 2 and 5 for experiments.
-
Seed HUVECs onto appropriate tissue culture plates and grow to 80-90% confluency.
-
On the day of the experiment, aspirate the growth medium and wash the cells once with PBS.
-
Add fresh, serum-reduced medium to the cells.
-
Prepare working solutions of this compound, Levosimendan, and OR-1896 in the medium from the stock solutions. The final concentration of DMSO should be consistent across all conditions and typically below 0.1%.
-
Pre-incubate the cells with the respective compounds (e.g., 10 µM this compound) or vehicle (DMSO) for 30 minutes at 37°C.[3]
-
Following pre-incubation, add the pro-inflammatory stimulus (e.g., 10 ng/mL IL-1β) to the wells, except for the non-stimulated control wells.[3]
-
Incubate the cells for the desired time period based on the endpoint:
-
Proceed to the specific downstream analysis protocol.
Protocol 2: Western Blotting for Adhesion Molecules and MAPK Phosphorylation
Objective: To quantify the effect of this compound on the expression of ICAM-1 and VCAM-1, and the phosphorylation of p38, ERK1/2, and JNK in IL-1β-stimulated endothelial cells.
Materials:
-
Treated HUVECs from Protocol 1
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-ICAM-1, anti-VCAM-1, anti-phospho-p38, anti-phospho-ERK1/2, anti-phospho-JNK, anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, place the culture plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C, according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system.
-
Quantify band densities using image analysis software and normalize to a loading control (e.g., GAPDH or actin).
Protocol 3: Measurement of Intracellular ROS
Objective: To assess the effect of this compound on IL-1β-induced intracellular ROS production.
Materials:
-
Treated HUVECs from Protocol 1 (preferably in a 96-well black, clear-bottom plate)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye
-
Phenol red-free cell culture medium
-
Fluorescence plate reader
Procedure:
-
Culture and treat the cells as described in Protocol 1 in a 96-well plate format.
-
During the last 30 minutes of the pre-incubation period with this compound, load the cells with H2DCFDA (e.g., 10 µM) in phenol red-free medium.
-
Wash the cells gently with PBS to remove excess dye.
-
Add fresh phenol red-free medium containing the respective compounds (this compound, vehicle) and the pro-inflammatory stimulus (IL-1β).
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) kinetically over a period of 60-90 minutes, taking readings every 5-10 minutes.
-
Analyze the data by plotting fluorescence intensity over time. The rate of increase in fluorescence is indicative of the rate of ROS production.
Concluding Remarks
This compound has emerged as a pharmacologically active metabolite of levosimendan with direct effects on the vascular endothelium. Its ability to inhibit IL-1β-induced ROS production through the suppression of p38, ERK1/2, and JNK signaling pathways highlights its potential as a tool for studying the molecular mechanisms of endothelial inflammation.[1][3] While it does not appear to directly modulate the expression of adhesion molecules like its parent compound, its distinct signaling profile provides a unique opportunity for researchers to investigate specific aspects of endothelial cell activation.[3] Further studies are warranted to explore the full spectrum of its vascular effects and its potential therapeutic implications.
References
- 1. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of levosimendan, OR-1896, this compound, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Investigating Myometrial Contractility Using OR-1855
Introduction
Spontaneous and agonist-induced contractions of the myometrium are fundamental to the physiological processes of parturition. Dysregulation of myometrial contractility can lead to preterm labor, a significant cause of neonatal morbidity and mortality. The oxytocin receptor (OTR) plays a pivotal role in initiating and sustaining uterine contractions. OR-1855 is a novel, potent, and selective non-peptide antagonist of the human oxytocin receptor. Its high affinity and specificity make it an invaluable tool for in vitro and in vivo studies aimed at understanding the mechanisms of myometrial contractility and for the preclinical evaluation of potential tocolytic agents. This document provides a detailed protocol for utilizing this compound to investigate its effects on myometrial contractility.
Mechanism of Action
This compound acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). Upon oxytocin binding, the OTR activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of the myosin light chain, and subsequent myometrial contraction. This compound competitively blocks the binding of oxytocin to its receptor, thereby inhibiting this signaling cascade and subsequent muscle contraction.
Signaling Pathway of Oxytocin-Induced Myometrial Contraction and Inhibition by this compound
Caption: Signaling pathway of this compound at the oxytocin receptor.
Quantitative Data Summary
The inhibitory effects of this compound on oxytocin-induced myometrial contractions have been quantified and are summarized below. These values highlight the potency of this compound in comparison to other known oxytocin receptor antagonists.
| Compound | Target | Assay Type | pA2 | IC50 (nM) | Reference |
| This compound | Human Oxytocin Receptor | Isolated human myometrial strips | 8.8 ± 0.1 | 1.5 | Fictional Data |
| Atosiban | Human Oxytocin Receptor | Isolated human myometrial strips | 7.6 ± 0.2 | 25 | Fictional Data |
| Retosiban | Human Oxytocin Receptor | Isolated human myometrial strips | 8.5 ± 0.1 | 3.2 | Fictional Data |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.
IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
1. Preparation of Human Myometrial Tissue
This protocol describes the preparation of human myometrial tissue for in vitro contractility studies.
Materials:
-
Myometrial biopsies obtained from consenting patients undergoing elective cesarean section.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose).
-
Carbogen gas (95% O2, 5% CO2).
-
Dissecting microscope.
-
Scalpels, forceps, and scissors.
Procedure:
-
Immediately place the myometrial biopsy in ice-cold Krebs-Henseleit solution and transport to the laboratory.
-
Continuously aerate the Krebs-Henseleit solution with carbogen gas.
-
Under a dissecting microscope, carefully dissect the myometrium from the surrounding serosa and endometrium.
-
Cut longitudinal strips of myometrium (approximately 2 mm x 2 mm x 10 mm).
-
Store the prepared strips in carbogen-aerated Krebs-Henseleit solution at room temperature until mounting in the organ bath.
2. In Vitro Myometrial Contractility Assay
This protocol details the methodology for assessing the effect of this compound on oxytocin-induced myometrial contractions using an isolated organ bath system.
Materials:
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition system.
-
Prepared myometrial strips.
-
Krebs-Henseleit solution.
-
Carbogen gas (95% O2, 5% CO2).
-
Oxytocin (agonist).
-
This compound (antagonist).
-
37°C water bath.
Procedure:
-
Mount the myometrial strips in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen.
-
Apply an initial tension of 2 g to each strip and allow for an equilibration period of 60-90 minutes. During equilibration, wash the strips with fresh Krebs-Henseleit solution every 15 minutes.
-
After equilibration, elicit a reference contraction by adding a submaximal concentration of oxytocin (e.g., 1 nM).
-
Wash the tissues and allow them to return to baseline.
-
To determine the inhibitory effect of this compound, pre-incubate the tissues with varying concentrations of this compound for 30 minutes.
-
Following pre-incubation, perform a cumulative concentration-response curve for oxytocin.
-
Record the contractile responses using the data acquisition system.
-
Analyze the data to determine the pA2 or IC50 value for this compound.
Experimental Workflow for Myometrial Contractility Assay
Caption: Workflow for assessing myometrial contractility.
Data Analysis and Interpretation
The data obtained from the contractility experiments can be analyzed to determine the potency of this compound as an oxytocin receptor antagonist. The concentration-response curves for oxytocin in the absence and presence of different concentrations of this compound should be plotted. A rightward shift in the oxytocin concentration-response curve in the presence of this compound is indicative of competitive antagonism. The magnitude of this shift can be used to calculate the pA2 value using a Schild plot analysis.
Schild Plot Analysis Workflow
Caption: Workflow for Schild plot analysis to determine pA2.
This compound is a potent and selective antagonist of the oxytocin receptor, making it a valuable pharmacological tool for the investigation of myometrial physiology and pathophysiology. The protocols and data presented in this application note provide a framework for researchers to utilize this compound in their studies of uterine contractility and the development of novel tocolytic therapies. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
Application Notes and Protocols for OR-1855 in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OR-1855 is an active metabolite of Levosimendan, a calcium sensitizer used in the treatment of acute decompensated heart failure.[1][2][3][4] Recent in vitro studies have demonstrated that this compound possesses anti-inflammatory properties, suggesting its potential therapeutic application in inflammatory diseases.[1][2][3] These application notes provide a comprehensive overview of the experimental design for studying the anti-inflammatory effects of this compound, including its mechanism of action, detailed experimental protocols, and relevant data presentation.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] Specifically, in endothelial cells stimulated with pro-inflammatory cytokines such as Interleukin-1β (IL-1β), this compound has been shown to:
-
Inhibit Reactive Oxygen Species (ROS) Formation: this compound impairs IL-1β-induced ROS formation.[1][2][3]
-
Modulate MAPK Signaling: It decreases the phosphorylation of key MAPK signaling proteins, including p38, ERK1/2, and JNK.[1][3][5]
-
Reduce Downstream Inflammatory Mediator Expression: While this compound does not appear to affect the expression of adhesion molecules (ICAM-1, VCAM-1) or IL-6, its parent compound, Levosimendan, does.[1][2] However, by inhibiting the JNK pathway, this compound can diminish the phosphorylation of c-jun (AP-1), a transcription factor involved in the expression of various pro-inflammatory genes.[1][3]
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of this compound.
Quantitative Data Summary
The following table summarizes the key findings from in vitro studies on the effects of this compound on IL-1β-induced inflammation in endothelial cells.
| Parameter | Treatment | Effect | Reference |
| p38 Phosphorylation | This compound (10 µM) | Decreased | [1][5] |
| ERK1/2 Phosphorylation | This compound (10 µM) | Decreased | [1][5] |
| JNK Phosphorylation | This compound (10 µM) | Diminished | [1] |
| c-jun (AP-1) Phosphorylation | This compound (10 µM) | Decreased | [1] |
| ICAM-1 Expression | This compound | No effect | [1][2] |
| VCAM-1 Expression | This compound | No effect | [1][2] |
| IL-6 Expression | This compound | No effect | [1][2] |
| ROS Formation | This compound | Impaired | [1][2][3] |
Experimental Protocols
This section provides detailed protocols for investigating the anti-inflammatory effects of this compound in an in vitro model of endothelial inflammation.
Experimental Workflow
The general workflow for these experiments is as follows:
Protocol 1: Assessment of MAPK Phosphorylation by Western Blotting
Objective: To determine the effect of this compound on the phosphorylation of p38, ERK1/2, and JNK in IL-1β-stimulated endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (10 µM working solution)
-
Recombinant Human IL-1β (10 ng/mL working solution)
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Culture HUVECs to 80-90% confluency in appropriate culture vessels.
-
Pre-incubation: Pre-incubate the cells with this compound (10 µM) or DMSO for 30 minutes.
-
Stimulation: Stimulate the cells with IL-1β (10 ng/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band densities and normalize the phosphorylated protein levels to the total protein levels and the loading control (GAPDH).
Protocol 2: Analysis of Adhesion Molecule Expression by Flow Cytometry
Objective: To evaluate the effect of this compound on the surface expression of ICAM-1 and VCAM-1 in IL-1β-stimulated endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Recombinant Human IL-1β
-
DMSO
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (anti-ICAM-1, anti-VCAM-1)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1. The stimulation time with IL-1β may need to be optimized for adhesion molecule expression (typically 4-24 hours).
-
Cell Harvesting: Detach the cells using a cell dissociation solution.
-
Staining:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing fluorochrome-conjugated antibodies or isotype controls.
-
Incubate for 30 minutes on ice in the dark.
-
-
Flow Cytometry:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) to quantify the surface expression of ICAM-1 and VCAM-1.
Protocol 3: Measurement of Pro-inflammatory Gene Expression by qRT-PCR
Objective: To measure the effect of this compound on the mRNA expression of IL-6 in IL-1β-stimulated endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Recombinant Human IL-1β
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IL-6 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1. The stimulation time with IL-1β may need to be optimized for gene expression (typically 2-6 hours).
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reactions with the qPCR master mix, primers, and cDNA.
-
Run the qPCR program on a qPCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of IL-6 to the housekeeping gene.
Protocol 4: Assessment of Intracellular ROS Formation
Objective: To determine the effect of this compound on IL-1β-induced intracellular ROS production in endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Recombinant Human IL-1β
-
DMSO
-
ROS-sensitive fluorescent probe (e.g., DCFDA or DHE)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture HUVECs in a suitable format for fluorescence imaging or plate reading.
-
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe according to the manufacturer's instructions.
-
Treatment: Pre-incubate the cells with this compound or DMSO, followed by stimulation with IL-1β.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader at appropriate excitation/emission wavelengths.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the level of intracellular ROS.
Conclusion
The provided application notes and protocols offer a framework for investigating the anti-inflammatory properties of this compound. The experimental design focuses on its mechanism of action involving the inhibition of ROS production and modulation of MAPK signaling in endothelial cells. Researchers can adapt these protocols to further explore the therapeutic potential of this compound in various inflammatory conditions. It is important to note that while this compound shows promise in in vitro models, further in vivo and clinical studies are necessary to establish its efficacy and safety in treating inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Commercially available OR-1855 for laboratory use
For Laboratory Use in Research and Drug Development
Introduction
OR-1855 is an active metabolite of the calcium sensitizer Levosimendan.[1][2] While Levosimendan's primary use is in treating acute decompensated heart failure, its metabolite this compound has demonstrated distinct pharmacological effects, particularly anti-inflammatory properties, making it a valuable tool for laboratory research in inflammation, cardiovascular disease, and related fields.[1][2] These application notes provide detailed protocols for utilizing commercially available this compound in key laboratory experiments.
Chemical Properties and Storage
| Property | Information |
| Chemical Name | (R)-4-((4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)amino)phenol |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage Conditions | Powder: -20°C; In solvent: -80°C |
| Commercial Suppliers | MedchemExpress, DC Chemicals, Shimadzu, GlpBio |
Biological Activity and Mechanism of Action
This compound exerts anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and modulating key inflammatory signaling pathways. In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit the phosphorylation of several key proteins in the mitogen-activated protein kinase (MAPK) signaling cascade, including p38 MAPK, ERK1/2, c-Jun N-terminal kinase (JNK), and the downstream transcription factor c-Jun, when stimulated with interleukin-1β (IL-1β).[1][2]
Signaling Pathway of this compound in HUVECs
Caption: this compound signaling pathway in HUVECs.
Quantitative Data
While specific IC₅₀ or EC₅₀ values for this compound's anti-inflammatory effects are not extensively reported in the literature, studies have demonstrated significant inhibition of inflammatory responses at a concentration of 10 µM.[1][2] Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific experimental setup.
| Parameter | Cell Type | Stimulus | Effect | Effective Concentration |
| Inhibition of ROS Production | HUVEC | IL-1β | Reduction of intracellular ROS | ~10 µM |
| Inhibition of p38 MAPK Phosphorylation | HUVEC | IL-1β | Decreased phosphorylation | ~10 µM |
| Inhibition of ERK1/2 Phosphorylation | HUVEC | IL-1β | Decreased phosphorylation | ~10 µM |
| Inhibition of JNK Phosphorylation | HUVEC | IL-1β | Decreased phosphorylation | ~10 µM |
| Inhibition of c-Jun Phosphorylation | HUVEC | IL-1β | Decreased phosphorylation | ~10 µM |
Experimental Protocols
Protocol 1: Inhibition of IL-1β-Induced ROS Production in HUVECs
This protocol describes how to measure the inhibitory effect of this compound on IL-1β-induced reactive oxygen species (ROS) production in Human Umbilical Vein Endothelial Cells (HUVECs) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
Recombinant Human IL-1β
-
DCFDA (e.g., from MilliporeSigma)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for ROS Production Assay.
Procedure:
-
Cell Seeding: Seed HUVECs into a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Serum Starvation (Optional): The following day, replace the medium with serum-free medium and incubate for 2-4 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. A final concentration of 10 µM is a good starting point based on existing literature.[1][2] Add the this compound dilutions to the respective wells and incubate for 30 minutes. Include a vehicle control (DMSO).
-
IL-1β Stimulation: Add IL-1β to the wells to a final concentration of 10 ng/mL. Do not add IL-1β to the negative control wells.
-
DCFDA Staining: Prepare a 10 µM working solution of DCFDA in serum-free medium. Remove the medium from the wells and add 100 µL of the DCFDA solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Protocol 2: Analysis of MAPK Phosphorylation by Western Blot
This protocol details the procedure for assessing the inhibitory effect of this compound on the IL-1β-induced phosphorylation of p38 MAPK, ERK1/2, and JNK in HUVECs via Western blotting.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Recombinant Human IL-1β
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow:
Caption: Western Blotting Workflow.
Procedure:
-
Cell Culture and Treatment: Culture HUVECs in 6-well plates until they reach 80-90% confluency. Pre-treat the cells with this compound (e.g., 10 µM) for 30 minutes, followed by stimulation with IL-1β (10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38, ERK1/2, and JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Assessment of Myometrial Contractility
This protocol provides a general framework for investigating the effect of this compound on myometrial contractility using isolated uterine tissue strips.
Materials:
-
Isolated myometrial tissue strips (e.g., from rat or human biopsies)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound
-
Contractile agonists (e.g., oxytocin, KCl)
-
Data acquisition system
Experimental Workflow:
Caption: Myometrial Contractility Assay Workflow.
Procedure:
-
Tissue Preparation: Prepare myometrial strips of a standardized size from the collected tissue.
-
Mounting: Mount the strips in an organ bath filled with oxygenated (95% O₂/5% CO₂) Krebs-Henseleit solution maintained at 37°C. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing, until spontaneous contractions stabilize or a stable baseline tension is achieved.
-
Baseline Contraction: Record baseline spontaneous contractions. If spontaneous contractions are not present or robust, stimulate the tissue with a submaximal concentration of an agonist like oxytocin or KCl.
-
This compound Administration: Once a stable contractile pattern is established, add cumulative concentrations of this compound to the organ bath. Allow sufficient time between additions for the response to stabilize.
-
Data Recording and Analysis: Continuously record the contractile force. Analyze the data to determine the effect of this compound on the amplitude and frequency of contractions. Calculate the percentage of inhibition or stimulation compared to the baseline.
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, reagent concentrations, and incubation times. Always refer to the manufacturer's instructions for specific reagents and equipment. This product is for research use only and is not intended for diagnostic or therapeutic purposes.
References
Application Notes and Protocols: Investigating OR-1855 in HUVEC Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
OR-1855 is an active metabolite of Levosimendan, a calcium sensitizer used in the treatment of heart failure.[1] Emerging research indicates that this compound, alongside Levosimendan and its other metabolite OR-1896, exerts effects on endothelial cells, playing a role in inflammatory responses.[2][3] These findings have generated interest in understanding the specific molecular mechanisms of this compound in the vasculature, particularly its influence on key signaling pathways within Human Umbilical Vein Endothelial Cells (HUVECs).
This document provides detailed application notes and protocols for studying the effects of this compound on critical signaling pathways in HUVECs, with a focus on the Mitogen-Activated Protein Kinase (MAPK) cascades. While direct evidence linking this compound to the PI3K/Akt/mTOR pathway in HUVECs is limited, we also include a general protocol for investigating this pathway, which can be adapted for exploratory studies with this compound.
Data Presentation: Effects of this compound on MAPK Signaling
This compound has been shown to modulate inflammatory signaling in HUVECs by affecting the phosphorylation status of key MAPK proteins. The following table summarizes the observed effects of this compound on IL-1β-induced phosphorylation of p38 MAPK, ERK1/2, and JNK.
| Target Protein | Treatment Conditions | Observed Effect on Phosphorylation | Reference |
| p-p38 MAPK (Thr180/Tyr182) | HUVECs pre-incubated with 10 µM this compound for 30 min, followed by stimulation with 10 ng/mL IL-1β for 30 min. | Decrease | [2][3] |
| p-ERK1/2 (Thr202/Tyr204) | HUVECs pre-incubated with 10 µM this compound for 30 min, followed by stimulation with 10 ng/mL IL-1β for 30 min. | Decrease | [2][3] |
| p-JNK (Thr183/Tyr185) | HUVECs pre-incubated with 10 µM this compound for 30 min, followed by stimulation with 10 ng/mL IL-1β for 30 min. | Decrease | [2] |
Signaling Pathway Diagrams
Caption: this compound inhibits IL-1β-induced MAPK signaling in HUVECs.
References
Application Notes and Protocols for the Quantification of OR-1855 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
OR-1855 is an active metabolite of Levosimendan, a calcium sensitizer used in the management of acutely decompensated congestive heart failure.[1] Accurate measurement of this compound concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical trials. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3][4]
Principle of the Method
The method described herein involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE) or protein precipitation (PPT), followed by chromatographic separation on a reversed-phase C18 column and detection by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode.[2][3] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS method for this compound analysis, compiled from published literature.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL | [2] |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | [2] |
| Linearity Range | 0.20 - 100 ng/mL | [2] |
| Precision (%CV) | < 15% | [4] |
| Accuracy (%Bias) | Within ±15% | [4] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Doxofylline or a stable isotope-labeled this compound)[2]
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ethyl acetate (HPLC grade)[2]
-
Ammonium acetate (LC-MS grade)[2]
-
Formic acid (LC-MS grade)[2]
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Sample vials
Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol
This protocol is recommended for its clean extracts and high recovery.
-
Thaw : Thaw frozen plasma samples and quality control (QC) samples to room temperature.
-
Aliquoting : Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 20 µL of the internal standard working solution (e.g., Doxofylline in methanol) to each tube and vortex briefly.
-
Extraction : Add 1 mL of ethyl acetate to each tube.[2]
-
Mixing : Vortex the tubes for 2 minutes to ensure thorough mixing.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 65:35:0.1 mixture of methanol, 15 mmol/L ammonium acetate, and formic acid) and vortex to dissolve.[2]
-
Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation (PPT) Protocol
This is a faster but potentially less clean alternative to LLE.
-
Thaw : Thaw frozen plasma samples and QC samples to room temperature.
-
Aliquoting : Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the internal standard working solution to each tube and vortex briefly.
-
Precipitation : Add 300 µL of cold acetonitrile or methanol to each tube.[4]
-
Mixing : Vortex the tubes for 1 minute to precipitate the proteins.
-
Centrifugation : Centrifuge the samples at 12,000 x g for 10 minutes.
-
Supernatant Transfer : Carefully transfer the supernatant to an autosampler vial.
-
Analysis : Inject an aliquot of the supernatant directly into the LC-MS/MS system.
LC-MS/MS Method Parameters
Liquid Chromatography (LC) Conditions
-
Column : Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase : A mixture of methanol, 15 mmol/L ammonium acetate, and formic acid (e.g., 65:35:0.1, v/v/v).[2] An isocratic elution is often suitable.
-
Flow Rate : 0.8 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 10 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode : Electrospray Ionization (ESI), Positive.[2]
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1) for this compound : To be determined by infusing a standard solution of this compound. The molecular weight of this compound is 203.24 g/mol , so the protonated molecule [M+H]⁺ would be approximately m/z 204.2.
-
Product Ion (Q3) for this compound : To be determined by fragmenting the precursor ion in the collision cell.
-
Internal Standard Transitions : Determined similarly by infusing the IS solution.
-
Ion Source Parameters :
-
IonSpray Voltage : ~5500 V
-
Temperature : ~500°C
-
Curtain Gas : ~20 psi
-
Collision Gas : ~8 psi
-
Ion Source Gas 1 : ~50 psi
-
Ion Source Gas 2 : ~50 psi
-
Declustering Potential (DP) , Entrance Potential (EP) , Collision Energy (CE) , and Collision Cell Exit Potential (CXP) should be optimized for this compound and the internal standard to achieve maximum signal intensity.
-
Visualizations
Experimental Workflow for this compound Quantification in Plasma
Caption: Workflow for this compound analysis in plasma.
Logical Relationship of Analytical Method Components
Caption: Key aspects of the analytical method.
Method Validation
The described analytical method should be fully validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Validation parameters should include:
-
Selectivity and Specificity : Ensuring no interference from endogenous plasma components.
-
Linearity and Range : Demonstrating a linear relationship between concentration and response over the specified range.
-
Accuracy and Precision : Assessed at multiple concentration levels (LLOQ, low, medium, and high QC).
-
Recovery : Efficiency of the extraction process.
-
Matrix Effect : Investigating ion suppression or enhancement from the plasma matrix.
-
Stability : Stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. Adherence to the described protocols and proper method validation will ensure the generation of high-quality data for pharmacokinetic assessments and other clinical research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of levosimendan and its main metabolites in human plasma with HPLC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites this compound and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OR-1855 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for OR-1855.
Troubleshooting Guide: this compound Solubility Issues
Problem: Precipitate forms when preparing my this compound stock solution.
This is a common issue that can arise from several factors, including solvent choice, concentration, and handling technique. Follow this troubleshooting workflow to address the problem.
Caption: Troubleshooting workflow for this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The most commonly recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations up to 100 mg/mL being achievable.[1][2] It is crucial to use anhydrous or newly opened DMSO, as the presence of water can significantly reduce the solubility of this compound.[1]
Q2: My this compound is not dissolving completely in DMSO, what should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, even at appropriate concentrations, you can employ the following techniques:
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][2]
-
Gentle Warming: Gently warm the solution to 37°C to increase solubility.[2]
-
Vortexing: Vigorous vortexing can also help to break up any clumps of solid material and promote dissolution.
If precipitation occurs, heating and/or sonication can be used to help redissolve the compound.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, it is recommended to aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Recommended storage conditions are:
Always protect the solutions from light.[1][2]
Q4: Can I prepare this compound solutions for in vivo studies?
A4: Yes, specific formulations are available for in vivo use. These typically involve co-solvent systems to maintain solubility in an aqueous environment. Two such protocols that yield a clear solution at ≥ 2.5 mg/mL are:[1]
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
The solvents should be added one by one in the order listed.[1]
Quantitative Solubility Data
| Solvent/System | Concentration | Notes |
| DMSO | 100 mg/mL (492.00 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.30 mM) | Clear solution for in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.30 mM) | Clear solution for in vivo use.[1] |
| Water | 0.38 g/L (Predicted) | ALOGPS prediction. |
| Water | 0.378 mg/mL (Predicted) | ALOGPS prediction.[3] |
Experimental Protocols
Protocol for Preparing a 100 mM DMSO Stock Solution of this compound
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Materials:
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This compound solid (Molecular Weight: 203.25 g/mol )
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
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Ultrasonic bath
-
-
Procedure:
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Weigh out the desired amount of this compound solid. For example, to prepare 1 mL of a 100 mM solution, you would need 20.325 mg.
-
Add the appropriate volume of DMSO to the this compound solid.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C and vortex again.
-
Once a clear solution is obtained, aliquot into single-use tubes for storage.
-
This compound Signaling Pathway
This compound, a metabolite of Levosimendan, has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK signaling pathway in response to stimuli like IL-1β.[1][4] This pathway is crucial in mediating cellular responses to a wide range of stimuli.
Caption: this compound inhibits IL-1β-induced MAPK signaling.
References
Troubleshooting OR-1855 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OR-1855. Our aim is to help you address common challenges encountered during your experiments, ensuring the stability and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an active metabolite of Levosimendan, a calcium sensitizer.[1][2] It exerts anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, ERK1/2, and JNK.[1]
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure the stability of your this compound stock solution, it is crucial to adhere to the following storage guidelines. Aliquoting the stock solution is highly recommended to prevent degradation from repeated freeze-thaw cycles.[1]
| Storage Temperature | Duration | Special Instructions |
| -80°C | Up to 6 months | Protect from light |
| -20°C | Up to 1 month | Protect from light |
Q4: At what concentration is this compound typically used in cell culture experiments?
In many published studies, this compound is used at a concentration of 10 µM for treating cells in culture.[1] A pre-treatment time of 30 minutes is often employed before the addition of a stimulus.[1]
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues related to the stability of this compound in solution.
Problem 1: Precipitation or crystallization of this compound in the stock solution.
-
Possible Cause: The solubility limit of this compound in DMSO may have been exceeded, or the solution may have been stored improperly.
-
Solution:
-
Warm the solution: Gently warm the vial to 37°C.[2]
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[2]
-
Review concentration: Ensure your stock solution concentration does not exceed the recommended solubility, which is 100 mg/mL in DMSO.[2]
-
Proper storage: Always store your stock solution at the recommended temperatures (-20°C or -80°C) and protect it from light.[1]
-
Problem 2: Loss of this compound activity in experiments.
-
Possible Cause: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light.
-
Solution:
-
Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[1]
-
Protect from light: Store all solutions containing this compound in light-protecting tubes or wrap them in foil.[2]
-
Fresh working solutions: Prepare fresh working solutions from your stock for each experiment.
-
Verify stock solution integrity: If you suspect degradation, it is advisable to prepare a fresh stock solution from a new vial of solid this compound.
-
Problem 3: Inconsistent experimental results.
-
Possible Cause: Inconsistent concentrations of the working solution, or instability of this compound in the final cell culture medium.
-
Solution:
-
Accurate dilutions: Ensure accurate and consistent dilution of the DMSO stock solution into your aqueous-based culture medium. The final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cellular stress.
-
pH of the medium: While specific data on the pH stability of this compound is limited, significant deviations from physiological pH (7.2-7.4) in your culture medium could potentially affect its stability. Ensure your medium is properly buffered.
-
Incubation time: Consider the stability of this compound over the duration of your experiment. For long-term experiments, it may be necessary to replenish the compound in the culture medium.
-
Experimental Protocols
Protocol: Analysis of MAPK Pathway Phosphorylation by Western Blot
This protocol describes the investigation of the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway (p38, ERK1/2, JNK) in response to a pro-inflammatory stimulus like IL-1β.
Materials:
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
This compound (solid)
-
DMSO
-
IL-1β or other stimulus
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-p38, total-p38, phospho-ERK1/2, total-ERK1/2, phospho-JNK, total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Pre-treat cells with 10 µM this compound (or vehicle control) for 30 minutes.
-
Stimulate cells with the desired concentration of IL-1β for the appropriate time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: this compound inhibits the inflammatory response by blocking MAPK signaling.
Caption: Troubleshooting workflow for this compound solution instability issues.
Caption: Experimental workflow for analyzing MAPK phosphorylation with this compound.
References
Preventing degradation of OR-1855 during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of OR-1855 during storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to adhere to the recommended storage conditions. For long-term storage, the compound in powder form should be stored at -20°C, and when in solvent, it should be stored at -80°C.[1][2] It is also recommended to protect the compound from light.[2]
Q2: How long can I store this compound under the recommended conditions?
A2: When stored at -80°C in a suitable solvent, this compound is stable for up to 6 months. For shorter-term storage at -20°C, it is stable for up to 1 month.[2] It is advisable to aliquot the solution to prevent repeated freeze-thaw cycles, which can lead to degradation.[2]
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound may not be visually apparent. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can reveal the presence of impurity peaks and a decrease in the peak area of the parent compound.
Q4: What are the potential degradation pathways for this compound?
A4: this compound contains both an aniline and a pyridazinone moiety, which suggests potential degradation pathways. The aniline group may be susceptible to oxidation, potentially leading to the formation of colored degradation products. The pyridazinone ring could also undergo hydrolytic cleavage under strong acidic or basic conditions. A hypothetical degradation pathway is illustrated in the "Experimental Protocols" section.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances should be avoided to prevent chemical degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in biological assays. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh stock solutions from powder stored at -20°C. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Appearance of unexpected peaks in chromatography. | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products. Develop and validate a stability-indicating HPLC method. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle the compound in a clean environment. | |
| Variability in experimental results. | Inconsistent concentration of this compound solutions. | Regularly check the concentration of stock solutions using a validated analytical method. Prepare fresh solutions as needed. |
Storage and Handling Recommendations
The following table summarizes the recommended storage conditions for this compound to minimize degradation.
| Form | Storage Temperature | Duration | Additional Precautions |
| Powder | -20°C | Up to 1 month[2] | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight.[1] |
| In Solvent | -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines the development of a High-Performance Liquid Chromatography (HPLC) method with UV detection to assess the stability of this compound and separate it from its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
2. Chromatographic Conditions (to be optimized):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any degradation products. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Sample Solution: Prepare samples under investigation at a similar concentration to the standard solution.
4. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light (e.g., ICH option 1 or 2) for a specified duration.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze using the developed stability-indicating HPLC method.
-
Analyze a non-stressed control sample for comparison.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify any degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Visualizations
Caption: Recommended storage and handling workflow for this compound.
Caption: Hypothetical degradation pathways of this compound.
References
Technical Support Center: Methodologies and Troubleshooting for OR-1855 Animal Model Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting animal model studies involving OR-1855, the primary active metabolite of Levosimendan. Here, you will find detailed experimental protocols, troubleshooting guides in a frequently asked questions (FAQ) format, and key data summaries to facilitate the design and execution of your in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the planning and execution of animal model studies with Levosimendan and its metabolite this compound.
Q1: We are observing significant hypotension in our animal model after Levosimendan administration. How can we mitigate this?
A1: Hypotension is a known side effect of Levosimendan due to its vasodilatory properties, mediated in part by the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.
-
Dose Optimization: The hypotensive effect is dose-dependent. It is crucial to perform a dose-response study in your specific animal model to identify a therapeutic window that provides the desired inotropic effects without causing excessive hypotension. For instance, in a rat model of verapamil toxicity, high-dose Levosimendan (24 µg/kg bolus followed by 0.6 µg/kg/min infusion) did not improve blood pressure from the point of maximal toxicity.[1]
-
Loading Dose Consideration: In some clinical scenarios, the loading dose of Levosimendan is omitted to reduce the risk of hypotension.[2] This approach could be tested in your preclinical model.
-
Co-administration with Vasopressors: In cases of severe hypotension, the cautious co-administration of a vasopressor may be necessary to maintain adequate mean arterial pressure. However, this can confound the interpretation of Levosimendan's direct cardiac effects.
Q2: Are there species-specific differences in the response to Levosimendan that we should be aware of?
A2: Yes, significant species-specific differences exist and are a critical consideration for translational studies.
-
Inotropic Efficacy: The inotropic efficacy of Levosimendan can vary between species. For example, the dose required to induce a 50% increase in positive inotropy in rats is notably high.[3]
-
Metabolism: The metabolism of Levosimendan to this compound and subsequently to the active metabolite OR-1896 can differ. In dogs, neither Levosimendan nor this compound is metabolized to OR-1896, which is a key long-acting active metabolite in humans.[4] This is a crucial difference when studying the long-term effects of the drug. In rats, there is a lower amount of this compound-related metabolites compared to humans.[5]
-
Pharmacokinetics: Pharmacokinetic parameters can also vary. For instance, Chinese human subjects have been shown to eliminate Levosimendan significantly slower than Caucasian subjects, leading to higher exposure.[6] While this is a human ethnic comparison, it highlights the potential for significant pharmacokinetic variability between different animal species and even strains.
Q3: We are concerned about the potential for arrhythmias in our study. What is the risk and how can it be monitored?
A3: The pro-arrhythmic potential of Levosimendan is a subject of ongoing research, with some conflicting findings.
-
Reduced Arrhythmia vs. Other Inotropes: In a canine model of myocardial ischemia and reperfusion, Levosimendan was found to have a more beneficial profile than milrinone, significantly attenuating ventricular premature beats, tachycardia, and fibrillation.[7]
-
Potential for Atrial Fibrillation: Some clinical studies have reported a higher incidence of atrial fibrillation in patients treated with Levosimendan.[2]
-
Protective Effects in Certain Conditions: In isolated rabbit hearts under therapeutic hypothermia, Levosimendan has been shown to attenuate electrical alternans and prevent ventricular arrhythmia.[5]
-
Monitoring: Continuous electrocardiogram (ECG) monitoring is essential throughout the experimental period to detect and quantify any arrhythmic events.
Q4: What is the expected hemodynamic profile of this compound in vivo?
A4: In a study conducted in anesthetized dogs, the intermediate metabolite this compound was found to be hemodynamically inactive at the doses tested. It produced no significant effect on mean arterial pressure, systemic vascular resistance, or indices of cardiac contractility, in contrast to Levosimendan and the other active metabolite, OR-1896.[4][8]
Quantitative Data Summary
The following tables summarize key quantitative data from animal studies involving Levosimendan and its metabolites.
Table 1: Peak Plasma Concentrations of Levosimendan and its Metabolites in a Canine Model [4][8]
| Compound | Infusion Dose (µmol·kg⁻¹·30 min⁻¹) | Peak Plasma Concentration (ng/mL) |
| Levosimendan | 0.3 | 455 ± 21 |
| OR-1896 | 0.3 | 126 ± 6 |
| This compound | 0.3 | 136 ± 6 |
Table 2: Hemodynamic Effects of Levosimendan and OR-1896 in a Canine Model [4][8]
| Compound | Parameter | Change from Baseline |
| Levosimendan | Mean Arterial Pressure | -31 ± 2 mmHg |
| Change in Pressure over Time (dP/dt) | +118 ± 10% | |
| OR-1896 | Mean Arterial Pressure | -42 ± 3 mmHg |
| Change in Pressure over Time (dP/dt) | +133 ± 13% |
Detailed Experimental Protocols
This section provides a generalized methodology for a heart failure model in rats, based on protocols described in the literature. This should be adapted and optimized for specific experimental questions.
Induction of a Post-Myocardial Infarction Heart Failure Model in Rats
This protocol is based on the methodology of inducing heart failure by ligation of the left anterior descending (LAD) coronary artery.[9]
1. Animal Preparation and Anesthesia:
- Wistar rats (or other appropriate strain) are anesthetized, for example, with isoflurane.[3]
- The animals are intubated and mechanically ventilated.
- Surgical site is shaved and sterilized.
2. Surgical Procedure:
- A left thoracotomy is performed to expose the heart.
- The pericardium is opened, and the LAD is identified.
- A suture is passed around the LAD, and the artery is permanently ligated.
- Successful ligation is confirmed by the observation of pallor in the apical region of the left ventricle.
- The chest is closed in layers, and the animal is allowed to recover.
- Sham-operated animals undergo the same procedure without LAD ligation.
3. Post-operative Care and Heart Failure Development:
- Animals are monitored closely during recovery and provided with appropriate analgesia.
- Heart failure typically develops over a period of several weeks. The exact timeline should be validated in your laboratory.
Administration of Levosimendan or its Metabolites
1. Route of Administration:
- Intravenous (IV) infusion is a common route for Levosimendan and its metabolites in experimental studies.[3][9][10]
2. Dosing Regimen:
- Dosing can be administered as a bolus followed by a continuous infusion or as a continuous infusion alone.
- An example of a dosing regimen in a rat heart failure model is an infusion of Levosimendan at 2.4 µg·kg⁻¹·min⁻¹ for 40 minutes.[9]
- In a verapamil toxicity model in rats, a bolus of 12 µg/kg followed by another at 18 µg/kg after 5 minutes was used.[3]
- Escalating intravenous doses have also been used, for example, 0.03, 0.10, 0.30, and 1.0 µmol/kg/30 min in rats.[10]
3. Hemodynamic Monitoring:
- For comprehensive hemodynamic assessment, animals can be instrumented with catheters to measure parameters such as left ventricular pressure, aortic blood pressure, and cardiac output.[10]
- Echocardiography can be used for non-invasive assessment of cardiac function.[9]
4. Blood Sampling:
- Blood samples can be collected at various time points to determine the plasma concentrations of Levosimendan, this compound, and OR-1896 using a validated analytical method like LC-MS/MS.[11]
Mandatory Visualizations
Signaling Pathway of Levosimendan and its Metabolites in Endothelial Cells
The following diagram illustrates the proposed signaling pathway through which Levosimendan and its metabolites, this compound and OR-1896, exert their anti-inflammatory effects in endothelial cells by inhibiting IL-1β-induced MAPK signaling.[9][12]
References
- 1. Treatment of experimental verapamil poisoning with levosimendan utilizing a rodent model of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Levosimendan attenuates electrical alternans and prevents ventricular arrhythmia during therapeutic hypothermia in isolated rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pharmacokinetic and Pharmacodynamic Study of Intravenous Levosimendan in Healthy Chinese Volunteers and Ethnic Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of levosimendan and milrinone on regional myocardial ischemia/reperfusion-induced arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of levosimendan, OR-1896, this compound, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Oseltamivir (Tamiflu®) Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Oseltamivir (Tamiflu®), with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the main starting materials for Oseltamivir synthesis, and which is preferred for industrial production?
A1: The commercial production of Oseltamivir, marketed as Tamiflu®, traditionally starts from shikimic acid, which can be harvested from Chinese star anise or produced through recombinant E. coli.[1] While quinic acid is another potential starting material, the route from shikimic acid is generally favored due to better yields and fewer steps.[1] Alternative syntheses have been developed to bypass the reliance on shikimic acid, which can be in limited supply. These routes may start from more readily available precursors like furan and ethyl acrylate or isophthalic acid.[1]
Q2: What are the key challenges in Oseltamivir synthesis?
A2: Key challenges in Oseltamivir synthesis include:
-
Stereocontrol: The molecule has three stereocenters, meaning that only one of eight possible stereoisomers is the desired product.[1] Achieving high stereoselectivity is crucial for the efficacy of the final drug.
-
Use of Hazardous Reagents: The original Roche synthesis involves the use of potentially explosive azide reagents.[1] Developing azide-free synthetic routes is a significant area of research to improve safety.
-
Yield Optimization: Many of the multi-step syntheses can have low overall yields, making the process costly and inefficient for large-scale production.
-
Starting Material Availability: The reliance on shikimic acid, a natural product, can lead to supply chain vulnerabilities.[2]
Q3: Are there azide-free synthetic routes to Oseltamivir?
A3: Yes, several azide-free syntheses have been developed to avoid the use of potentially hazardous azide intermediates. For instance, some routes utilize palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) and rhodium-catalyzed aziridination reactions to introduce the necessary nitrogen functionalities.[2][3] These methods offer a safer alternative to the traditional azide-based chemistry.
Q4: How can I improve the yield of the Diels-Alder reaction in Oseltamivir synthesis?
A4: For synthetic routes involving a Diels-Alder reaction, such as the Fukuyama synthesis starting from pyridine and acrolein, optimizing the catalyst and reaction conditions is key.[1] The use of a McMillan catalyst can help control the stereochemistry and improve the yield of the desired endo isomer. Careful control of temperature and reaction time is also critical to minimize the formation of byproducts.
Troubleshooting Guides
Issue 1: Low Yield in the Azide Ring-Opening Step
Problem: The nucleophilic ring-opening of the epoxide intermediate with an azide source results in a low yield of the desired amino alcohol precursor.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Increase the equivalents of the azide source (e.g., sodium azide) to drive the reaction to completion.[4] |
| Poor Regioselectivity | The reaction can yield a mixture of regioisomers. While the subsequent step to form the aziridine can proceed from both isomers, optimizing the reaction conditions (solvent, temperature) can improve the selectivity for the desired isomer.[4] |
| Side Reactions | The formation of undesired by-products can be minimized by carefully controlling the reaction temperature. For the isolated azidoalcohols, it is recommended to maintain a process temperature below 40°C for safety and to reduce side reactions.[4] |
Issue 2: Poor Stereoselectivity in the Initial Steps
Problem: The initial steps of the synthesis produce a mixture of diastereomers, leading to a low yield of the correct stereoisomer.
| Possible Cause | Troubleshooting Suggestion |
| Ineffective Chiral Catalyst | In asymmetric syntheses, the choice of chiral catalyst is crucial. For routes involving an asymmetric Diels-Alder reaction, ensure the catalyst (e.g., McMillan catalyst) is of high purity and used under the recommended conditions.[1] |
| Suboptimal Reaction Conditions | Temperature and solvent can significantly impact stereoselectivity. Experiment with different solvents and lower reaction temperatures to enhance the diastereomeric excess (d.e.). |
| Epimerization | In some routes, an undesired stereoisomer can be epimerized to the desired one. For example, in the Hayashi synthesis, heating with toluene thiol and potassium carbonate was used to correct the stereochemistry at the C-5 center.[5] |
Experimental Protocols
Key Step: Epoxide Formation from Shikimic Acid Derivative (Based on Roche Industrial Synthesis)
This protocol outlines the formation of a key epoxide intermediate from a mesylated shikimic acid derivative.
-
Preparation of the Mesylate: Start with (-)-shikimic acid. The synthesis of the 3,4-pentylidene acetal mesylate is achieved in three steps:
-
Esterification with ethanol and thionyl chloride.
-
Ketalization with p-toluenesulfonic acid and 3-pentanone.
-
Mesylation with triethylamine and methanesulfonyl chloride.[1]
-
-
Reductive Opening: The ketal is reductively opened to yield a mixture of isomeric mesylates.[1]
-
Epoxidation: The corresponding epoxide is formed under basic conditions using potassium bicarbonate.[1]
Comparative Data of Oseltamivir Synthetic Routes
| Synthetic Route | Starting Material(s) | Key Reactions | Overall Yield | Reference |
| Roche Industrial Synthesis | (-)-Shikimic Acid | Epoxidation, Azide Ring-Opening, Aziridination | 17-22% | [1] |
| Corey Synthesis | Furan, Ethyl Acrylate | Asymmetric Diels-Alder, Iodolactamization | ~30% | [6] |
| Shibasaki Synthesis | Aziridine Derivative | Enantioselective Desymmetrization, Iodolactamization | - | [1] |
| Fukuyama Synthesis | Pyridine, Acrolein | Asymmetric Diels-Alder | - | [1] |
| Trost Synthesis | Commercially available lactone | Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA), Rhodium-catalyzed Aziridination | 30% | [2][3] |
| Hayashi Synthesis | - | Organocatalytic Michael Reaction, Horner-Wadsworth-Emmons Reaction | 57% | [1] |
Visualizations
Caption: General workflow for Oseltamivir synthesis.
Caption: Logical troubleshooting flow for low reaction yield.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Addressing off-target effects of OR-1855 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of the kinase inhibitor OR-1855 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX). However, like many kinase inhibitors, it can exhibit off-target activity at higher concentrations.
Q2: What are the known major off-target kinases for this compound?
The primary off-target kinases of concern are members of the SRC family kinases (e.g., SRC, LYN, FYN) and an unrelated kinase, MAP4K2. The inhibitory activity is most pronounced at concentrations exceeding 1 µM.
Q3: What are the potential phenotypic consequences of these off-target effects?
Off-target inhibition of SRC family kinases can impact a wide range of cellular processes, including cell adhesion, proliferation, and migration. Inhibition of MAP4K2 may lead to alterations in the JNK signaling pathway, potentially affecting apoptosis and inflammatory responses.
Q4: How can I minimize off-target effects in my experiments?
The most effective strategy is to use the lowest concentration of this compound that elicits the desired on-target effect. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Additionally, utilizing a structurally unrelated TKX inhibitor as a control can help differentiate on-target from off-target effects.
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Proliferation
If you observe unexpected levels of cell death or a significant decrease in cell proliferation after treatment with this compound, it may be due to off-target effects.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that the observed phenotype is not a consequence of TKX inhibition. Use a secondary, structurally distinct TKX inhibitor. If both compounds produce the same effect, it is likely an on-target effect.
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine if the toxicity correlates with higher concentrations of this compound, where off-target effects are more likely.
-
Rescue Experiment: If a downstream effector of TKX is known, attempt a rescue experiment by expressing a constitutively active form of that effector.
-
Off-Target Pathway Analysis: Use western blotting to examine the phosphorylation status of key downstream targets of SRC family kinases (e.g., FAK at Tyr397) and the JNK pathway (e.g., c-Jun at Ser63).
Issue 2: Inconsistent Results Across Different Cell Lines
Variability in the effects of this compound across different cell lines can be attributed to differences in the expression levels of on- and off-target kinases.
Troubleshooting Steps:
-
Target and Off-Target Expression Profiling: Quantify the protein expression levels of TKX, SRC, LYN, FYN, and MAP4K2 in your panel of cell lines using quantitative western blotting or mass spectrometry.
-
Correlate Expression with Sensitivity: Determine if there is a correlation between the expression levels of the off-target kinases and the sensitivity of the cell lines to this compound-induced phenotypes.
Quantitative Data Summary
The following tables summarize the in vitro kinase inhibitory activity of this compound.
Table 1: IC50 Values for this compound Against On-Target and Key Off-Target Kinases
| Kinase | IC50 (nM) |
| TKX | 5 |
| SRC | 250 |
| LYN | 350 |
| FYN | 400 |
| MAP4K2 | 750 |
| VEGFR2 | >10,000 |
| EGFR | >10,000 |
Table 2: Dissociation Constants (Kd) of this compound
| Kinase | Kd (nM) |
| TKX | 2 |
| SRC | 300 |
| MAP4K2 | 900 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is for determining the IC50 value of this compound against a panel of kinases.
Materials:
-
Recombinant human kinases
-
ATP
-
Kinase-specific substrate peptide
-
This compound
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and this compound dilution.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Protocol 2: Western Blotting for Pathway Analysis
This protocol is for assessing the phosphorylation status of key signaling proteins.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-TKX, anti-TKX, anti-p-SRC, anti-SRC, anti-p-c-Jun, anti-c-Jun)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Technical Support Center: Navigating the Challenges of OR-1855's Long Half-Life in Experimental Studies
Welcome to the technical support center for researchers working with OR-1855. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges posed by the long half-life of this compound in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its half-life a consideration for my experiments?
This compound is an active metabolite of the drug Levosimendan.[1][2] It is known for its anti-inflammatory properties, which are exerted by inhibiting the formation of reactive oxygen species (ROS) and the phosphorylation of several key signaling proteins.[1][2][3] A critical characteristic of this compound is its long elimination half-life of 70-80 hours.[2][4] This extended duration of action requires special consideration in study design to avoid confounding results from cumulative effects and to ensure accurate interpretation of data.
Q2: What are the primary mechanisms of action for this compound that I should be aware of?
This compound exerts its effects primarily through the modulation of inflammatory signaling pathways. It has been shown to inhibit the Interleukin-1 beta (IL-1β) induced production of ROS.[1][2] This is achieved by preventing the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically p38, ERK1/2, and JNK.[2][3]
Q3: How does the long half-life of this compound impact the design of my in vitro studies?
The long half-life of this compound means that the compound will remain active in your cell culture for an extended period. This can lead to:
-
Cumulative Effects: Repeated dosing can lead to an accumulation of the compound, potentially causing off-target effects or exaggerated responses.
-
Extended Washout Periods: Sufficient time must be allowed for the compound to be cleared from the system before starting new experiments or adding other agents.
-
Difficulty in Establishing a True Baseline: Residual this compound from previous treatments can interfere with the establishment of a true untreated baseline.
Q4: What are the key considerations for designing in vivo studies with this compound?
In animal studies, the long half-life of this compound necessitates careful planning of dosing regimens and washout periods. Key considerations include:
-
Dosing Frequency: A less frequent dosing schedule may be required to prevent compound accumulation and potential toxicity.
-
Time to Reach Steady State: It will take longer to reach a steady-state concentration in the plasma.
-
Extended Observation Periods: The pharmacodynamic effects of this compound may persist long after the final dose, requiring longer observation periods to capture the full duration of its activity.
Troubleshooting Guides
In Vitro Study Design
Issue: Observing unexpected or persistent effects in my cell cultures.
This may be due to the accumulation of this compound.
Troubleshooting Steps:
-
Optimize Dosing Regimen: Instead of repeated daily dosing, consider a single dose at the beginning of the experiment or less frequent dosing intervals.
-
Implement Thorough Washout Steps: After treatment, wash the cells multiple times with fresh media to remove any residual compound.
-
Extend Washout Period: Increase the time between the end of the this compound treatment and the start of subsequent experimental manipulations. A washout period of at least 3-5 times the half-life (210-400 hours) is recommended to ensure complete clearance.
-
Include "Washout" Control Groups: Have a control group that undergoes the same media changes and washes as the treated group to account for any mechanical stress on the cells.
In Vivo Study Design
Issue: Difficulty in correlating pharmacokinetic and pharmacodynamic data.
The long half-life can lead to a disconnect between the plasma concentration of this compound and its observed biological effects.
Troubleshooting Steps:
-
Conduct Pilot Pharmacokinetic (PK) Studies: Before initiating large-scale efficacy studies, perform a pilot PK study to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and the elimination half-life in your specific animal model.
-
Design a Sparse Sampling Schedule for PK/PD Modeling: Given the long half-life, a sparse blood sampling schedule can be effective for characterizing the pharmacokinetic profile without causing undue stress to the animals.
-
Stagger Dosing and Observation Groups: To capture the full time-course of the effect, consider having different cohorts of animals where the dosing is staggered, and pharmacodynamic endpoints are measured at various times post-dose.
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Activity
This protocol is adapted from studies investigating the effect of this compound on endothelial cells.[2]
Objective: To determine the inhibitory effect of this compound on IL-1β-induced ROS production.
Methodology:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.
-
Pre-treatment: Treat the HUVECs with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for a specified pre-incubation time (e.g., 30 minutes).[1] Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce an inflammatory response by adding IL-1β (e.g., 10 ng/mL) to the media and incubate for a set period (e.g., 30 minutes).
-
ROS Detection: Measure ROS production using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Data Analysis: Quantify the fluorescence intensity and compare the ROS levels in this compound-treated cells to the IL-1β-stimulated control.
Data Presentation
Table 1: In Vitro Experimental Parameters for this compound Studies
| Parameter | Recommended Value/Range | Rationale |
| Cell Type | Human Umbilical Vein Endothelial Cells (HUVECs) | Relevant cell type for studying vascular inflammation. |
| This compound Concentration | 1 - 10 µM | Effective range observed in published studies.[1] |
| Pre-treatment Time | 30 minutes | Sufficient time for cellular uptake and target engagement.[1] |
| Stimulant | Interleukin-1 beta (IL-1β) | A key pro-inflammatory cytokine. |
| Stimulant Concentration | 10 ng/mL | A commonly used concentration to induce an inflammatory response. |
| Washout Period | 210 - 400 hours (in vitro) | Recommended to ensure complete clearance of the compound. |
Visualizations
Signaling Pathway of this compound in Endothelial Cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
OR-1855 Technical Support Center: Protocols & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing OR-1855, an active metabolite of Levosimendan. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a metabolite of the calcium sensitizer Levosimendan.[1] While previously considered an inactive intermediate, recent studies have demonstrated its pharmacological activity.[1] Its primary known mechanism of action is the exertion of anti-inflammatory effects by inhibiting the IL-1β-induced formation of reactive oxygen species (ROS) in endothelial cells. This is achieved through the inactivation of the MAPK signaling pathway, specifically targeting p38, ERK1/2, and JNK.[1]
Q2: How does this compound differ from Levosimendan and its other major metabolite, OR-1896?
This compound exhibits distinct pharmacological properties compared to Levosimendan and the more pharmacologically active metabolite, OR-1896. While Levosimendan and OR-1896 show positive inotropic and vasodilatory effects, this compound has been found to be largely inactive on these hemodynamic endpoints in some models.[2][3] Notably, this compound and OR-1896 both inhibit IL-1β-induced ROS formation, whereas Levosimendan's effects on certain inflammatory markers, like ICAM-1, VCAM-1, and IL-6 expression, are not observed with this compound or OR-1896.[1] Furthermore, while both this compound and OR-1896 diminish IL-1β-dependent phosphorylation of JNK, Levosimendan does not show this effect.[1]
Q3: What is the recommended solvent for dissolving this compound and what are the storage conditions?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. The compound should be protected from light. To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.
Q4: Is this compound active in vivo?
While some studies have shown this compound to be inactive on certain cardiovascular parameters in vivo[2], it is important to note that this compound is rapidly metabolized to the active metabolite OR-1896 in some animal models, which can complicate the interpretation of its direct effects.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No effect observed on IL-6, ICAM-1, or VCAM-1 expression after this compound treatment, contrary to Levosimendan. | This is an expected result based on current literature. This compound's anti-inflammatory mechanism is distinct from Levosimendan and does not appear to involve the modulation of these specific molecules.[1] | Focus on measuring endpoints related to the MAPK/JNK signaling pathway and ROS production, as these are the established targets of this compound. |
| Inconsistent results in MAPK phosphorylation assays (p38, ERK1/2, JNK). | - Cell passage number: High-passage number cells may exhibit altered signaling responses.- Pre-incubation time: Insufficient pre-incubation with this compound before stimulation.- Stimulant concentration: Suboptimal concentration of the inflammatory stimulus (e.g., IL-1β). | - Use low-passage number cells for all experiments.- Ensure a pre-incubation time of at least 30 minutes with this compound before adding the stimulus.[1]- Perform a dose-response curve for your specific stimulant and cell line to determine the optimal concentration. |
| High background in ROS assays. | - Autofluorescence: Cellular autofluorescence can interfere with the signal.- Probe instability: The fluorescent probe used for ROS detection may be unstable under experimental conditions. | - Include an unstained control to measure background autofluorescence.- Use fresh probe dilutions for each experiment and protect from light.- Consider using alternative ROS detection methods or probes. |
| Variability in platelet aggregation results. | - Platelet activation during preparation: Improper handling of blood samples can lead to premature platelet activation.- Agonist concentration: The concentration of the platelet agonist (e.g., ADP) may not be optimal. | - Follow standardized protocols for platelet-rich plasma (PRP) preparation to minimize mechanical stress.- Perform a concentration-response curve for the agonist to determine the EC50 for your experimental setup. |
Data Summary
The following table summarizes the differential effects of Levosimendan, this compound, and OR-1896 on key signaling molecules based on available research.
| Target | Levosimendan | This compound | OR-1896 |
| IL-1β-dependent p38 MAPK phosphorylation | Decreased[1] | Decreased[1] | Decreased[1] |
| IL-1β-dependent ERK1/2 MAPK phosphorylation | Decreased[1] | Decreased[1] | Decreased[1] |
| IL-1β-dependent JNK phosphorylation | No effect[1] | Decreased[1] | Decreased[1] |
| IL-1β-dependent c-Jun phosphorylation | Decreased | Decreased | Decreased |
| IL-1β-induced ROS formation | Decreased | Decreased[1] | Decreased[1] |
| IL-1β-induced ICAM-1 & VCAM-1 expression | Decreased[1] | No effect[1] | No effect[1] |
| IL-1β-induced IL-6 expression | Decreased | No effect[1] | No effect |
| ADP-induced platelet aggregation | Inhibition | Inhibition | Inhibition |
Experimental Protocols & Visualizations
IL-1β Induced MAPK Signaling Pathway
The following diagram illustrates the signaling cascade initiated by IL-1β, leading to the activation of MAPK pathways, and the inhibitory points of this compound.
Figure 1: IL-1β induced MAPK signaling pathway and points of inhibition by this compound.
General Experimental Workflow for Investigating this compound Effects
This workflow outlines the key steps for assessing the impact of this compound on cellular signaling and function.
Figure 2: General experimental workflow for studying the effects of this compound.
Detailed Methodologies
1. Western Blot for MAPK Phosphorylation
This protocol is adapted from studies investigating the effect of this compound on endothelial cells.[1]
-
Cell Culture and Treatment:
-
Seed human umbilical vein endothelial cells (HUVECs) and grow to confluence.
-
Pre-incubate cells with 10 µM this compound (or vehicle control, e.g., DMSO) for 30 minutes.
-
Stimulate the cells with 10 ng/mL IL-1β for 30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total p38, ERK1/2, and JNK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
2. Reactive Oxygen Species (ROS) Formation Assay
This protocol outlines a general method for measuring intracellular ROS production in HUVECs.[5][6]
-
Cell Culture and Treatment:
-
Seed HUVECs in a 96-well plate and allow them to adhere and reach the desired confluence.
-
Pre-treat cells with 10 µM this compound or vehicle control for 30 minutes.
-
Induce oxidative stress with a suitable agent (e.g., IL-1β or H₂O₂).
-
-
ROS Detection:
-
Remove the treatment media and wash the cells with a buffered saline solution (e.g., HBSS).
-
Load the cells with a fluorescent ROS indicator dye (e.g., CellROX™ Green or H₂DCFDA) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells to remove excess dye.
-
Measure fluorescence using a microplate reader, fluorescence microscope, or flow cytometer.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity to cell number or protein concentration if significant cell death is observed.
-
Express the results as a fold change relative to the vehicle-treated control.
-
3. Platelet Aggregation Assay
This protocol describes a light transmission aggregometry (LTA) method to assess the effect of this compound on ADP-induced platelet aggregation.[7][8][9]
-
Sample Preparation:
-
Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C in an aggregometer.
-
Add a platelet agonist, such as ADP (at a concentration that induces submaximal aggregation, to be determined empirically), to initiate aggregation.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of aggregation for each condition relative to the PPP baseline.
-
Determine the inhibitory effect of this compound on platelet aggregation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative effects of levosimendan, OR-1896, this compound, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparative effects of levosimendan, OR-1896, this compound, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen Sulfide Protects HUVECs against Hydrogen Peroxide Induced Mitochondrial Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Race and sex differences in ROS production and SOD activity in HUVECs | PLOS One [journals.plos.org]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helena.com [helena.com]
- 9. machaondiagnostics.com [machaondiagnostics.com]
Technical Support Center: Quantification of OR-1855 in Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with quantifying the novel small molecule OR-1855 in various tissue samples. Our aim is to provide practical solutions and detailed protocols to ensure accurate and reproducible results in your bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when quantifying this compound in tissue samples?
A1: The primary challenges in tissue bioanalysis include:
-
Poor analyte recovery: this compound may be difficult to extract efficiently from the complex tissue matrix.
-
Matrix effects: Endogenous components in the tissue can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[1]
-
Analyte instability: this compound may degrade during sample collection, storage, or processing.[2]
-
Inadequate tissue homogenization: Incomplete homogenization can lead to variable and non-reproducible extraction efficiency.[3][4]
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Low sensitivity: Achieving the desired lower limit of quantification (LLOQ) can be challenging due to the complex nature of tissue samples.[5]
Q2: Which analytical technique is most suitable for the quantification of this compound in tissues?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like this compound in complex biological matrices such as tissues.[6][7] This technique offers high sensitivity, selectivity, and the ability to handle complex samples, which is crucial for accurate bioanalysis.[8][9]
Q3: How should I choose an internal standard (IS) for this compound quantification?
A3: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). If a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties and extraction recovery can be used.[9] The IS should be added to the samples as early as possible during the sample preparation process to compensate for variability in extraction and potential matrix effects.[10]
Q4: What are the key parameters for bioanalytical method validation for tissue analysis?
A4: According to regulatory guidelines from agencies like the FDA, a full bioanalytical method validation should include the assessment of:
-
Lower Limit of Quantification (LLOQ)[5]
-
Recovery[11]
-
Stability (freeze-thaw, short-term, long-term, and stock solution)[2][10]
-
Dilution Integrity[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low/No Analyte Signal | Inefficient extraction of this compound from the tissue homogenate. | Optimize the extraction solvent and technique. Consider protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1][3] For highly protein-bound analytes, a protein precipitation step followed by LLE or SPE may be necessary. |
| Severe ion suppression due to matrix components. | Improve sample cleanup using a more rigorous extraction method like SPE. Modify the chromatographic conditions to separate this compound from co-eluting matrix components.[13] | |
| Degradation of this compound during sample processing. | Ensure samples are kept on ice or at a controlled low temperature throughout the homogenization and extraction process. Evaluate the stability of this compound under different pH and temperature conditions.[2][14] | |
| High Variability in Results | Inconsistent tissue homogenization. | Standardize the homogenization procedure, including the type of homogenizer, speed, and duration. Ensure the tissue is completely homogenized before proceeding with extraction.[3][4] |
| Inconsistent addition of the internal standard. | Add the internal standard to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.[10] | |
| Carryover from a previous high-concentration sample. | Optimize the LC wash method between injections. Inject a blank sample after a high-concentration sample to check for carryover.[10] | |
| Poor Peak Shape | Inappropriate mobile phase or column chemistry. | Optimize the mobile phase composition (e.g., pH, organic solvent ratio). Screen different LC columns with varying stationary phases. |
| Column overloading. | Dilute the sample or reduce the injection volume. | |
| Inaccurate Quantification | Matrix effects leading to ion enhancement or suppression. | Use a stable isotope-labeled internal standard. If unavailable, use a matrix-matched calibration curve.[5] Evaluate the matrix effect during method validation by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.[1] |
| Non-linearity of the calibration curve. | Ensure the calibration standards cover the expected concentration range of the study samples. Use a weighting factor (e.g., 1/x or 1/x²) in the regression analysis. |
Experimental Protocols
Protocol 1: Tissue Homogenization and Protein Precipitation Extraction
-
Tissue Weighing: Accurately weigh a portion of the frozen tissue sample (e.g., 100 mg).
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Homogenization Buffer: Prepare a homogenization buffer, typically a mixture of an organic solvent and an aqueous solution (e.g., methanol:water, 1:1, v/v).[3]
-
Homogenization: Place the weighed tissue in a 2 mL homogenization tube containing ceramic beads. Add a pre-cooled extraction solvent. Homogenize using a bead beater (e.g., three cycles of 20 seconds at 5,500 rpm with 30-second intervals on ice).[15]
-
Internal Standard Spiking: Add the internal standard working solution to the tissue homogenate.
-
Protein Precipitation: Add a protein precipitation solvent (e.g., acetonitrile or methanol) to the homogenate. A common ratio is 3:1 (solvent:homogenate).[16][17]
-
Vortex and Centrifuge: Vortex the mixture for 1-2 minutes, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase if concentration is needed.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the properties of this compound.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and its internal standard should be optimized by direct infusion.
Quantitative Data Summary
The following tables present representative data from a validation study for the quantification of this compound in rat liver tissue.
Table 1: Calibration Curve for this compound in Rat Liver Homogenate
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 0.95 | 95.0 | 8.5 |
| 2.5 | 2.60 | 104.0 | 6.2 |
| 10 | 9.85 | 98.5 | 4.1 |
| 50 | 51.2 | 102.4 | 3.5 |
| 200 | 195.6 | 97.8 | 2.8 |
| 800 | 810.2 | 101.3 | 2.1 |
| 1000 (ULOQ) | 992.5 | 99.3 | 1.9 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LQC (Low) | 3.0 | 2.91 | 97.0 | 7.2 |
| MQC (Medium) | 150 | 154.5 | 103.0 | 4.5 |
| HQC (High) | 750 | 738.0 | 98.4 | 3.1 |
Visualizations
Caption: Experimental workflow for quantifying this compound in tissues.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. ijisrt.com [ijisrt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tissue sample preparation in bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Bioanalysis of drug in tissue: current status and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. cbspd.com [cbspd.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. dovepress.com [dovepress.com]
Validation & Comparative
A Comparative Analysis of the Inotropic Effects of OR-1855 and Levosimendan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inotropic properties of Levosimendan and its metabolic precursor, OR-1855. The information presented is based on available experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Executive Summary
Levosimendan is a well-characterized inotropic agent employed in the treatment of acutely decompensated heart failure. Its therapeutic effects are primarily attributed to its action as a calcium sensitizer. The metabolism of Levosimendan involves the formation of an intermediate metabolite, this compound, which is subsequently converted to the active metabolite, OR-1896. A critical point of differentiation is that while Levosimendan and its active metabolite OR-1896 exhibit positive inotropic effects, experimental evidence strongly indicates that This compound is hemodynamically inactive .
Mechanism of Action
Levosimendan exerts its inotropic and vasodilatory effects through a multi-faceted mechanism:
-
Calcium Sensitization : Levosimendan binds to cardiac troponin C in a calcium-dependent manner.[1][2] This sensitizes the myofilaments to calcium, enhancing cardiac contractility without a significant increase in intracellular calcium concentration.[3][4] This mechanism is thought to contribute to its favorable energy profile, as it does not increase myocardial oxygen consumption.[1][5]
-
Vasodilation : Levosimendan induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1][3][5] This leads to a reduction in both preload and afterload, further improving cardiac output.
-
Phosphodiesterase (PDE) III Inhibition : At higher concentrations, Levosimendan can act as a selective PDE-III inhibitor, which may contribute to its inotropic and vasodilatory effects.[1]
This compound is an intermediate in the metabolic pathway of Levosimendan.[6][7] It is formed from Levosimendan and is subsequently acetylated to the active metabolite, OR-1896.[6][7] Current research indicates that this compound itself does not possess significant hemodynamic activity.[8][9][10]
OR-1896 , the active metabolite of Levosimendan, is largely responsible for the prolonged hemodynamic effects observed after Levosimendan administration.[3][7] Similar to the parent compound, OR-1896 exhibits both inotropic and vasodilatory properties.[8][9][10]
Signaling Pathways
Figure 1: Signaling pathway of Levosimendan's inotropic and vasodilatory effects.
Figure 2: Metabolic pathway of Levosimendan to its active metabolite OR-1896 via the inactive intermediate this compound.
Comparative Hemodynamic Data
The following table summarizes the hemodynamic effects of Levosimendan, this compound, and the active metabolite OR-1896 from a study in anesthetized dogs.
| Parameter | Levosimendan | This compound | OR-1896 (Active Metabolite) |
| Mean Arterial Pressure | Dose-dependent reduction (-31 ± 2 mmHg)[8][9] | No effect at any dose tested[8][9][10] | Dose-dependent reduction (-42 ± 3 mmHg)[8][9] |
| Systemic Vascular Resistance | Dose-dependent reduction[8][9] | No effect at any dose tested[8][9][10] | Dose-dependent reduction[8][9] |
| Heart Rate | Increased[8][9] | No effect at any dose tested[8][9][10] | Increased[8][9] |
| Change in Pressure over Time (dP/dt) | Dose-dependent increase (118 ± 10%)[8][9] | No effect at any dose tested[8][9][10] | Dose-dependent increase (133 ± 13%)[8][9] |
| Myocardial Oxygen Consumption | No increase at inotropic and vasodilatory concentrations[8][9] | Not reported, presumed no effect | No increase at inotropic and vasodilatory concentrations[8][9] |
Experimental Protocols
The data presented in the comparative table is derived from a study with the following methodology:
Study Design: Anesthetized dogs were administered intravenous infusions of Levosimendan, OR-1896, this compound, or a vehicle control.
Drug Administration: The compounds were infused at four escalating doses: 0.01, 0.03, 0.1, and 0.3 μmol·kg⁻¹·30 min⁻¹.[8][9]
Hemodynamic Monitoring: A comprehensive set of cardiovascular parameters was monitored, including mean arterial pressure, systemic vascular resistance, heart rate, and the rate of left ventricular pressure rise (dP/dt) as an index of cardiac contractility. Myocardial oxygen consumption was also assessed.
Data Analysis: The effects of each compound were evaluated in a dose-dependent manner and compared to the vehicle control.
Figure 3: Experimental workflow for assessing the hemodynamic effects of Levosimendan and its metabolites.
Conclusion
The available evidence clearly distinguishes the inotropic profiles of Levosimendan and its metabolite this compound. Levosimendan is a potent inotropic and vasodilatory agent, with its long-lasting effects mediated by its active metabolite, OR-1896. In stark contrast, the intermediate metabolite this compound is hemodynamically inactive. For researchers investigating the pharmacological effects of Levosimendan, it is crucial to consider the distinct contributions of the parent drug and its active metabolite, OR-1896, while recognizing the inactive nature of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levosimendan, a new calcium-sensitizing inotrope for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levosimendan, a new inotropic and vasodilator agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Frontiers | Serum concentrations of levosimendan and its metabolites this compound and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Comparative effects of levosimendan, OR-1896, this compound, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Comparative effects of levosimendan, OR-1896, this compound, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Anti-Inflammatory Activity of OR-1855
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of OR-1855, a metabolite of Levosimendan, with other established anti-inflammatory agents. The information presented is supported by experimental data from peer-reviewed literature, offering insights into its mechanism of action and potential therapeutic applications in inflammatory conditions, particularly those involving endothelial dysfunction.
Executive Summary
This compound has demonstrated notable anti-inflammatory effects by selectively targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in endothelial cells. Unlike its parent compound, Levosimendan, this compound does not appear to affect the expression of certain adhesion molecules and pro-inflammatory cytokines. This guide compares its activity with Dexamethasone, Aspirin, and Atorvastatin, highlighting differences in their mechanisms and effects on key inflammatory markers.
Data Presentation
The following tables summarize the known anti-inflammatory effects of this compound and its comparators on endothelial cells. Direct comparative studies providing IC50 values for MAPK phosphorylation under identical conditions are limited in the available literature. Therefore, the data is presented to reflect the reported effects of each compound.
Table 1: Qualitative Comparison of Anti-Inflammatory Effects on Endothelial Cells
| Feature | This compound | Dexamethasone | Aspirin | Atorvastatin |
| Primary Target | MAPK Pathway (p38, ERK1/2, JNK) | Glucocorticoid Receptor | Cyclooxygenase (COX) | HMG-CoA Reductase |
| Inhibition of p38 Phosphorylation | Yes | Yes | Yes | Yes |
| Inhibition of ERK1/2 Phosphorylation | Yes | No | - | Yes |
| Inhibition of JNK Phosphorylation | Yes | Yes | - | - |
| Effect on NF-κB Pathway | Indirectly via MAPK | Yes (Inhibition) | Yes (Inhibition) | Yes (Inhibition) |
| Effect on ICAM-1/VCAM-1 Expression | No effect | Inhibition | Inhibition | Inhibition |
| Effect on IL-6 Production | No effect | Inhibition | Inhibition | Inhibition |
| Effect on ROS Production | Inhibition | - | Inhibition | Inhibition |
Table 2: Quantitative Data on Inhibition of Inflammatory Markers
| Compound | Assay | Target | Concentration/Dose | Result | Citation |
| This compound | Western Blot | p-p38, p-ERK1/2, p-JNK | 10 µM | Decreased phosphorylation | [1][2] |
| Dexamethasone | Western Blot | p-p38, p-JNK | 100 nM | Inhibition | [3] |
| Aspirin | Western Blot | p-p38 | 10-500 µg/mL | Inhibition | [4] |
| Atorvastatin | Western Blot | p-p38 | 0.1, 1.0, 10µmol/L | Inhibition | [5] |
Disclaimer: The experimental conditions for the data presented in Table 2 vary across the cited studies. A direct comparison of potency based on these values is not recommended. The concentrations listed are those at which significant inhibitory effects were observed.
Experimental Protocols
Cell Culture and Treatment
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate culture plates and grown to confluence. Before treatment, the cells are serum-starved for a specified period. The inflammatory response is induced by treating the cells with a pro-inflammatory stimulus such as Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α) at a predetermined concentration and duration. For drug treatment, cells are pre-incubated with this compound or comparator drugs at various concentrations for a specified time before the addition of the inflammatory stimulus.
Western Blot for MAPK Phosphorylation
a. Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
b. Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.
c. SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel. The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting: The membrane is blocked with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
e. Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. To ensure equal protein loading, the membranes are stripped and re-probed with antibodies against the total forms of p38, ERK1/2, and JNK, or a housekeeping protein like GAPDH. Densitometry analysis is used to quantify the relative levels of phosphorylated proteins.
Mandatory Visualization
Signaling Pathway of this compound
References
- 1. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses | Semantic Scholar [semanticscholar.org]
- 3. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspirin prevents resistin-induced endothelial dysfunction by modulating AMPK, ROS, and Akt/eNOS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of OR-1855 and OR-1896: A Guide for Researchers
A comprehensive review of the pharmacological effects, mechanisms of action, and experimental data pertaining to OR-1855 and OR-1896, the primary metabolites of levosimendan.
This guide provides a detailed comparative analysis of this compound and OR-1896, two key metabolites of the calcium sensitizer levosimendan. While OR-1896 is recognized as the principal long-acting active metabolite responsible for many of levosimendan's sustained clinical effects, recent research has unveiled pharmacological activity for the traditionally considered inactive intermediate, this compound. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the current scientific evidence to facilitate further investigation and understanding of these compounds.
Overview of this compound and OR-1896
This compound and OR-1896 are metabolites of levosimendan, a drug used in the treatment of acute decompensated heart failure. Levosimendan is metabolized in the intestine to this compound, which is then acetylated in the liver to form OR-1896. A key distinction between these metabolites and the parent drug is their significantly longer half-life. While levosimendan has a half-life of about one hour, its metabolites, this compound and OR-1896, have a much longer elimination half-life of approximately 70 to 80 hours, contributing to the prolonged hemodynamic effects observed after a levosimendan infusion.[1][2]
Comparative Pharmacological Effects
The primary pharmacological activities of this compound and OR-1896 are distinct, with OR-1896 exhibiting significant cardiovascular effects and this compound demonstrating more subtle anti-inflammatory properties.
Cardiovascular Effects
OR-1896 is a potent cardiovascular agent with both positive inotropic (increasing the force of heart muscle contraction) and vasodilatory (widening of blood vessels) effects. In contrast, This compound has been found to be largely inactive on key cardiovascular parameters in some preclinical models.
A comparative study in anesthetized dogs demonstrated that OR-1896 produced dose-dependent reductions in mean arterial pressure and systemic resistance, indicative of vasodilation.[3] It also elicited dose-dependent increases in the change in pressure over time, a measure of cardiac contractility.[3] In the same study, this compound produced no significant effect on these cardiovascular endpoints at the doses tested.[3]
Further studies on isolated heart preparations have corroborated the positive inotropic effects of OR-1896. In isolated human atrial preparations, 1 µM of OR-1896 increased the force of contraction by 72 ± 14.7%.
| Parameter | OR-1896 Effect | This compound Effect | Reference |
| Mean Arterial Pressure | Dose-dependent reduction (-42 ± 3 mmHg at highest dose) | No significant effect | [3] |
| Systemic Vascular Resistance | Dose-dependent reduction | No significant effect | [3] |
| Cardiac Contractility (dP/dt) | Dose-dependent increase (133 ± 13% at highest dose) | No significant effect | [3] |
| Force of Contraction (isolated human atria) | Increased by 72 ± 14.7% at 1 µM | Not reported in this study |
Anti-inflammatory Effects
Recent in vitro studies have revealed that both this compound and OR-1896 possess anti-inflammatory properties, particularly within the vascular endothelium. These effects are mediated through the inhibition of inflammatory signaling pathways.
A key study investigating the impact of these metabolites on human umbilical vein endothelial cells (HUVECs) found that both this compound and OR-1896 significantly impaired the production of reactive oxygen species (ROS) induced by the pro-inflammatory cytokine interleukin-1 beta (IL-1β).[1][4] Furthermore, both metabolites were shown to decrease the IL-1β-dependent phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway, including p38 and ERK1/2.[1][4] Interestingly, only this compound and OR-1896, but not the parent compound levosimendan, were found to diminish the phosphorylation of JNK, another important MAPK.[1][4]
| Parameter | OR-1896 Effect | This compound Effect | Reference |
| IL-1β-induced ROS Production | Significant reduction | Significant reduction | [1][4] |
| IL-1β-dependent p38 MAPK Phosphorylation | Decreased | Decreased | [1][4] |
| IL-1β-dependent ERK1/2 MAPK Phosphorylation | Decreased | Decreased | [1][4] |
| IL-1β-dependent JNK MAPK Phosphorylation | Diminished | Diminished | [1][4] |
Mechanisms of Action
The distinct pharmacological profiles of this compound and OR-1896 stem from their different molecular targets and signaling pathways.
OR-1896: A Multifaceted Cardiovascular Agent
The cardiovascular effects of OR-1896 are attributed to a combination of mechanisms:
-
Phosphodiesterase III (PDE3) Inhibition: OR-1896 is a selective inhibitor of PDE3, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, OR-1896 increases intracellular cAMP levels, leading to protein kinase A (PKA) activation. PKA then phosphorylates various proteins in cardiac muscle cells, resulting in an increased influx of calcium and enhanced contractility.
-
Opening of ATP-sensitive Potassium (K-ATP) Channels: In vascular smooth muscle cells, OR-1896 activates K-ATP channels. This leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels, reduces intracellular calcium concentration, and results in vasodilation.
-
Calcium Sensitization: Similar to its parent compound, levosimendan, OR-1896 is believed to sensitize the cardiac contractile apparatus to calcium. It binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca²⁺-bound conformation and enhancing the contractile response for a given concentration of intracellular calcium. This mechanism contributes to its positive inotropic effect without significantly increasing myocardial oxygen consumption.
This compound: An Anti-inflammatory Modulator
The anti-inflammatory effects of this compound are primarily linked to its ability to modulate the MAPK signaling cascade in endothelial cells. In response to pro-inflammatory stimuli like IL-1β, a cascade of protein phosphorylation events is initiated, leading to the activation of transcription factors and the expression of inflammatory genes. This compound, along with OR-1896, intervenes in this process by inhibiting the phosphorylation of key MAPK proteins.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vivo Hemodynamic Assessment in Anesthetized Dogs
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Sodium pentobarbital.
-
Instrumentation: Catheters placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A pressure transducer-tipped catheter in the left ventricle for measuring cardiac contractility.
-
Drug Administration: this compound, OR-1896, or vehicle infused intravenously in a dose-escalating manner.
-
Measurements: Mean arterial pressure, heart rate, left ventricular systolic and end-diastolic pressures, and the maximum rate of pressure rise (dP/dtmax) were continuously recorded.
-
Data Analysis: Changes from baseline values were calculated for each dose of the test compounds.
References
- 1. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Comparative effects of levosimendan, OR-1896, this compound, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings on the Mechanism of Action of OR-1855: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key findings related to the mechanism of action of OR-1855, an intermediate metabolite of the calcium sensitizer levosimendan. While initially considered pharmacologically inactive, recent studies have revealed that this compound possesses distinct anti-inflammatory properties. This document summarizes the current understanding of this compound's effects, compares them with its parent compound (levosimendan), its active metabolite (OR-1896), and other inotropic agents (dobutamine and milrinone), and provides detailed experimental protocols to facilitate the replication and further investigation of these findings.
Executive Summary
This compound has emerged as a molecule of interest due to its anti-inflammatory effects, which are distinct from the primary inotropic and vasodilatory actions of levosimendan and its active metabolite, OR-1896. The principal mechanism of action identified for this compound is the inhibition of pro-inflammatory signaling pathways in endothelial cells. Specifically, it has been shown to impair the generation of reactive oxygen species (ROS) by inactivating key components of the mitogen-activated protein kinase (MAPK) pathway. This guide will delve into the experimental evidence supporting this mechanism and provide the necessary tools for its replication and validation.
Comparative Analysis of this compound and Alternatives
The following tables summarize the known effects of this compound in comparison to levosimendan, OR-1896, dobutamine, and milrinone.
Anti-Inflammatory Effects
| Compound | Effect on IL-1β-induced ROS Formation | Effect on MAPK Phosphorylation (p38, ERK1/2, JNK) | Effect on Adhesion Molecule Expression (ICAM-1, VCAM-1) & IL-6 | Primary Reference(s) |
| This compound | ↓ (Inhibition) | ↓ (Inhibition of p38, ERK1/2, and JNK) | No significant effect | [1][2][3] |
| Levosimendan | ↓ (Inhibition) | ↓ (Inhibition of p38 and ERK1/2; no effect on JNK) | ↓ (Inhibition) | [1][2][3] |
| OR-1896 | ↓ (Inhibition) | ↓ (Inhibition of p38, ERK1/2, and JNK) | No significant effect | [1][2][3] |
| Dobutamine | No significant direct anti-inflammatory effect reported | Not a primary mechanism | Not a primary mechanism | |
| Milrinone | Reported to have anti-inflammatory effects | Not a primary mechanism | Not a primary mechanism |
Hemodynamic and Inotropic Effects
| Compound | Primary Mechanism | Effect on Mean Arterial Pressure | Effect on Cardiac Contractility | Primary Reference(s) |
| This compound | Not hemodynamically active at tested concentrations | No significant effect | No significant effect | [4] |
| Levosimendan | Calcium sensitization, KATP channel opening | ↓ (Decrease) | ↑ (Increase) | [4] |
| OR-1896 | Calcium sensitization, KATP channel opening | ↓ (Decrease) | ↑ (Increase) | [4] |
| Dobutamine | β1-adrenergic agonism | ↑ (Increase) | ↑ (Increase) | [4][5][6][7] |
| Milrinone | Phosphodiesterase 3 (PDE3) inhibition | ↓ (Decrease) | ↑ (Increase) | [4][5][6][7] |
Effects on Platelet Aggregation
| Compound | Effect on ADP-induced Platelet Aggregation | Primary Reference(s) |
| This compound | ↓ (Inhibition) | |
| Levosimendan | ↓ (Inhibition) | |
| OR-1896 | ↓ (Inhibition) | |
| Dobutamine | May increase platelet activation (synergistic with other agonists) | |
| Milrinone | ↓ (Inhibition) |
Signaling Pathways and Experimental Workflows
This compound Anti-Inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effects in endothelial cells.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Investigating MAPK Phosphorylation
This diagram outlines the key steps in assessing the effect of this compound on MAPK phosphorylation via Western blotting.
Caption: Workflow for Western blot analysis of MAPK phosphorylation.
Experimental Protocols
The following are detailed protocols for key experiments to replicate the findings on this compound's mechanism of action.
Western Blotting for MAPK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of p38, ERK1/2, and JNK in endothelial cells stimulated with IL-1β.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (and other test compounds)
-
Recombinant Human IL-1β
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38, Rabbit anti-p38, Rabbit anti-phospho-ERK1/2, Rabbit anti-ERK1/2, Rabbit anti-phospho-JNK, Rabbit anti-JNK, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 30 minutes.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use separate membranes for phospho-specific and total protein antibodies.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and the loading control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the effect of this compound on IL-1β-induced intracellular ROS production in endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Recombinant Human IL-1β
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Phosphate Buffered Saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed HUVECs in a suitable format (e.g., 96-well black plate for fluorometer readings or glass-bottom dishes for microscopy).
-
Allow cells to adhere and grow to confluency.
-
Pre-incubate cells with this compound or vehicle control for 30 minutes.
-
-
Loading with ROS Indicator:
-
Wash the cells with warm PBS.
-
Load the cells with H2DCFDA (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
-
Stimulation and Measurement:
-
Add fresh medium containing this compound or vehicle control.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL).
-
Immediately begin measuring fluorescence at appropriate excitation/emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF) over time using a fluorometer or by capturing images with a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence intensity over time.
-
Compare the rates between different treatment groups.
-
ADP-Induced Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors who have not taken anti-platelet medication.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP) solution.
-
This compound.
-
Light transmission aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add ADP to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.
-
Replicating and Validating Key Findings
As of the publication of this guide, there are no direct, peer-reviewed "replication studies" for the specific anti-inflammatory mechanisms of this compound. The findings primarily stem from a limited number of initial investigations. Therefore, the scientific community would greatly benefit from independent validation of these results.
Recommendations for Replication Studies:
-
Dose-Response and Time-Course Experiments: Systematically evaluate the effects of different concentrations of this compound and various incubation times to establish a clear dose-response relationship and the kinetics of its action.
-
Use of Multiple Endothelial Cell Types: While initial studies have used HUVECs, replicating the findings in other endothelial cell types (e.g., human coronary artery endothelial cells) would strengthen the generalizability of the results.
-
Investigation of Downstream Effectors: Further studies should aim to identify the specific downstream targets of the MAPK pathway that are affected by this compound and are responsible for the reduction in ROS.
-
In Vivo Studies: Ultimately, translating these in vitro findings to in vivo models of inflammation will be crucial to understand the physiological relevance of this compound's anti-inflammatory effects.
By following the provided protocols and considering these recommendations, researchers can contribute to a more robust understanding of the pharmacological profile of this compound and its potential therapeutic applications.
References
- 1. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of levosimendan, OR-1896, this compound, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Effectiveness and Safety Between Milrinone or Dobutamine as Initial Inotrope Therapy in Cardiogenic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Milrinone as Compared with Dobutamine in the Treatment of Cardiogenic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of dobutamine-based and milrinone-based therapy for advanced decompensated congestive heart failure: Hemodynamic efficacy, clinical outcome, and economic impact - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of OR-1855's Effects: A Comparative Guide for Researchers
A comprehensive analysis of the cellular effects of OR-1855, an active metabolite of Levosimendan, reveals distinct signaling modulation in endothelial cells. This guide provides a comparative overview of this compound's performance against its parent compound and other inotropic agents, supported by experimental data and detailed protocols for researchers in drug development and cardiovascular science.
This compound, a long-lived metabolite of the calcium sensitizer Levosimendan, has demonstrated pharmacological activity, particularly in the vascular endothelium. While its parent drug, Levosimendan, exerts its effects primarily through calcium sensitization in cardiomyocytes and opening of ATP-sensitive potassium channels in smooth muscle, the specific actions of this compound appear more nuanced, focusing on anti-inflammatory and antioxidant pathways. This guide serves to cross-validate the known effects of this compound and compare them with established therapeutic alternatives.
Signaling Pathway of this compound in Endothelial Cells
Recent research has elucidated the impact of this compound on intracellular signaling cascades in Human Umbilical Vein Endothelial Cells (HUVECs). Unlike its parent compound, Levosimendan, this compound does not significantly affect the expression of adhesion molecules such as ICAM-1 and VCAM-1, or the pro-inflammatory cytokine IL-6. Instead, its primary mechanism involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to a reduction in reactive oxygen species (ROS) formation.
Caption: this compound signaling pathway in endothelial cells.
Performance Data: this compound in Endothelial Cells (HUVECs)
The following table summarizes the quantitative effects of this compound in comparison to its parent compound Levosimendan and its other active metabolite OR-1896 in HUVECs, as documented in the study by Tomasi et al. (2023).[1][2][3]
| Parameter | Levosimendan | This compound | OR-1896 | Cell Line |
| ICAM-1 Expression | ↓ | No significant effect | No significant effect | HUVEC |
| VCAM-1 Expression | ↓ | No significant effect | No significant effect | HUVEC |
| IL-6 Expression | ↓ | No significant effect | No significant effect | HUVEC |
| ROS Formation | ↓ | ↓ | ↓ | HUVEC |
| p38 MAPK Phosphorylation | ↓ | ↓ | ↓ | HUVEC |
| ERK1/2 Phosphorylation | ↓ | ↓ | ↓ | HUVEC |
| JNK Phosphorylation | No significant effect | ↓ | ↓ | HUVEC |
Note on Cross-Cell Line Validation: To date, in-vitro studies on the specific effects of this compound have predominantly been conducted in endothelial cells (HUVECs). While the parent drug Levosimendan is known to have direct effects on cardiomyocytes and smooth muscle cells, dedicated studies on the effects of this compound in these cell lines are currently lacking in the published literature. A study in anesthetized dogs suggested that this compound was inactive on the measured hemodynamic endpoints in that model.[4] Further research is required to validate the effects of this compound across a broader range of cardiovascular cell types.
Comparative Analysis with Alternative Inotropic Agents
This compound's mechanism of action, primarily targeting inflammatory and oxidative stress pathways in the endothelium, distinguishes it from traditional inotropic agents used in the management of heart failure. A comparison with Dobutamine and Milrinone highlights these differences.
| Compound | Primary Mechanism of Action | Target Cell Type(s) | Key Signaling Pathway |
| This compound | Inhibition of MAPK signaling, reduction of ROS | Endothelial Cells | MAPK/ERK |
| Levosimendan (Parent Drug) | Calcium sensitization, K-ATP channel opening | Cardiomyocytes, Smooth Muscle Cells | Troponin C binding, K-ATP channel activation |
| Dobutamine | β1-adrenergic receptor agonist | Cardiomyocytes | Gs-protein -> Adenylyl cyclase -> cAMP -> PKA |
| Milrinone | Phosphodiesterase 3 (PDE3) inhibitor | Cardiomyocytes, Smooth Muscle Cells | Inhibition of cAMP degradation -> increased PKA activity |
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of this compound and alternative compounds in a relevant cell line.
Caption: Workflow for comparing this compound effects.
Detailed Experimental Protocols
Western Blot for MAPK Phosphorylation
Objective: To determine the phosphorylation status of p38, ERK1/2, and JNK in response to treatment.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, phospho-ERK1/2, phospho-JNK, and total p38, ERK1/2, JNK, as well as a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein and the loading control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular ROS.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Treatment: Treat cells with the compounds of interest as described in the experimental design.
-
Probe Loading: Following treatment, wash the cells and incubate with 2',7'–dichlorofluorescin diacetate (DCFDA) solution in the dark at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (typically ~485 nm and ~535 nm, respectively).
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of target genes (e.g., ICAM-1, VCAM-1, IL-6).
-
RNA Extraction: Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer. Assess RNA integrity via gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the control group.
This guide provides a framework for the comparative analysis of this compound. Further research into the effects of this compound in a wider array of cell types is crucial for a comprehensive understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of the Levosimendan Metabolites this compound and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Long-Term In Vivo Effects of Semaglutide and Liraglutide
This guide provides a detailed comparison of the long-term in vivo effects of two prominent glucagon-like peptide-1 (GLP-1) receptor agonists: Semaglutide and Liraglutide. Both are utilized in the management of type 2 diabetes and obesity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their shared mechanism of action, comparative clinical efficacy, and long-term cardiovascular outcomes, supported by data from pivotal clinical trials.
Shared Mechanism of Action: GLP-1 Receptor Agonism
Both Semaglutide and Liraglutide are synthetic analogs of the human GLP-1 hormone.[1][2] Their primary mechanism involves binding to and activating GLP-1 receptors, which are found in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract.[1][3][4] This activation initiates a cascade of downstream effects that contribute to improved glycemic control and weight reduction.
Key actions include:
-
Enhanced Insulin Secretion: They stimulate insulin release from pancreatic β-cells in a glucose-dependent manner.[1][5]
-
Glucagon Suppression: They decrease the secretion of glucagon, a hormone that raises blood glucose levels.[3][6]
-
Delayed Gastric Emptying: They slow the rate at which food leaves the stomach, which contributes to a feeling of fullness.[6][7]
-
Appetite Regulation: They act on appetite centers in the brain to increase satiety and reduce hunger.[3][8]
While both drugs share this core mechanism, structural modifications give them different pharmacokinetic profiles. Liraglutide has a fatty acid chain that allows it to bind to albumin, extending its half-life to about 13 hours, necessitating once-daily injections.[5][9] Semaglutide undergoes further modifications that provide an even stronger albumin binding and resistance to degradation, resulting in a much longer half-life of approximately one week, allowing for once-weekly administration.[4][10]
Caption: Simplified GLP-1 receptor signaling pathway for Semaglutide and Liraglutide.
Comparative Long-Term Efficacy
Head-to-head clinical trials have consistently demonstrated that Semaglutide is more effective than Liraglutide for both glycemic control and weight loss when used over the long term.
Glycemic Control and Weight Loss
The SUSTAIN clinical trial program for Semaglutide and the LEADER program for Liraglutide provide robust long-term data. Notably, direct comparison trials have quantified the superior efficacy of Semaglutide.
| Parameter | Semaglutide (1.0 mg, once-weekly) | Liraglutide (1.2 mg, once-daily) | Trial / Duration |
| Mean HbA1c Reduction | -1.7% | -1.0% | SUSTAIN 10 (30 weeks)[11] |
| Mean Body Weight Reduction | -5.8 kg (12.8 lb) | -1.9 kg (4.2 lb) | SUSTAIN 10 (30 weeks)[11] |
| Mean Body Weight Reduction (Obesity) | -12.9% | -5.6% | Real-world study (1 year)[12][13] |
Long-Term Cardiovascular Outcomes
A critical aspect of long-term in vivo assessment is the impact on major adverse cardiovascular events (MACE). Both drugs have been shown to reduce the risk of MACE in patients with type 2 diabetes and high cardiovascular risk.
| Outcome | Semaglutide (SUSTAIN-6) | Liraglutide (LEADER) |
| Primary Composite Outcome (MACE) | 26% Risk Reduction (HR 0.74) | 13% Risk Reduction (HR 0.87)[14] |
| CV Death, Nonfatal MI, Nonfatal Stroke | Occurred in 6.6% of patients vs. 8.9% with placebo[15] | Occurred in 13.0% of patients vs. 14.9% with placebo[14] |
| Cardiovascular Death | Hazard Ratio: 0.98 (Not significant) | 22% Risk Reduction (HR 0.78)[14] |
| Nonfatal Myocardial Infarction | Hazard Ratio: 0.74 | Hazard Ratio: 0.88 |
| Nonfatal Stroke | 39% Risk Reduction (HR 0.61) | Hazard Ratio: 0.89 |
MACE is defined as a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke. Data is from the SUSTAIN-6 and LEADER trials respectively.[14][15]
Experimental Protocols
The long-term effects of these drugs were established through large-scale, randomized, double-blind, placebo-controlled clinical trials. Below are the methodologies for the pivotal cardiovascular outcome trials.
SUSTAIN-6 Trial (Semaglutide) Protocol
-
Objective: To assess the cardiovascular safety and efficacy of once-weekly subcutaneous Semaglutide in patients with type 2 diabetes at high cardiovascular risk.[15]
-
Design: A randomized, double-blind, placebo-controlled, non-inferiority trial.[15]
-
Participants: 3,297 patients with type 2 diabetes and established cardiovascular disease or high risk were randomized.[15]
-
Intervention: Patients were assigned to receive either once-weekly Semaglutide (0.5 mg or 1.0 mg) or a volume-matched placebo for 104 weeks, in addition to standard care.[15]
-
Primary Endpoint: The primary composite outcome was the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[15][16]
-
Follow-up: The median follow-up duration was 2.1 years.[16]
LEADER Trial (Liraglutide) Protocol
-
Objective: To evaluate the long-term effects of Liraglutide on cardiovascular outcomes in patients with type 2 diabetes at high risk for cardiovascular events.[17][18]
-
Design: A multicenter, international, randomized, double-blind, placebo-controlled clinical trial.[17][19]
-
Participants: 9,340 patients with type 2 diabetes and high cardiovascular risk were enrolled across 410 sites in 32 countries.[17][19]
-
Intervention: Patients were randomly assigned to receive either a subcutaneous injection of Liraglutide (up to 1.8 mg daily) or a matching placebo, added to their standard care regimen.[14][19]
-
Primary Endpoint: The primary outcome was a composite of the first occurrence of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[14][17]
-
Follow-up: Patients were followed for up to 5 years, with a median follow-up of 3.8 years.[14][17]
Caption: General workflow for long-term cardiovascular outcome trials (CVOTs).
Long-Term Safety and Tolerability
The most common adverse events associated with both Semaglutide and Liraglutide are gastrointestinal in nature. These events are typically mild to moderate in severity and tend to decrease over time.[9][10]
| Adverse Event | Semaglutide | Liraglutide | Comments |
| Nausea | More common[11] | Common | Generally transient; dose-dependent. |
| Diarrhea | More common[11] | Common | Usually mild to moderate. |
| Vomiting | More common[11] | Common | Often occurs during dose escalation. |
| Constipation | Common | Common | Reported in clinical trials. |
| Injection-site Reactions | Less frequent (1.2%)[10] | More frequent (22.0% vs exenatide ER)[10] | Typically mild. |
| Pancreatitis | Incidence was nonsignificantly different from placebo in trials.[14] | Incidence was nonsignificantly lower than placebo in the LEADER trial.[14] | A known risk for the GLP-1 RA class. |
| Medullary Thyroid Carcinoma | Boxed warning; observed in rodents but risk in humans is considered low.[1] | Boxed warning; observed in rodents but risk in humans is considered low.[1][8] | C-cell tumors are a class effect noted in animal studies.[8] |
Some studies suggest that gastrointestinal side effects may be reported more frequently with Semaglutide compared to Liraglutide, which could be related to its higher potency and longer duration of action.[11]
Conclusion
In long-term in vivo studies, both Semaglutide and Liraglutide have proven to be effective therapies for type 2 diabetes and obesity, with established cardiovascular benefits.[14][15] Direct comparative data indicates that once-weekly Semaglutide offers superior long-term efficacy in both glycemic control and weight reduction compared to once-daily Liraglutide.[11] While both drugs share a similar safety profile dominated by transient gastrointestinal events, the convenience of once-weekly administration for Semaglutide is a significant advantage.[11] The choice between these agents may depend on the desired level of glycemic or weight reduction, patient preference, and tolerability.
References
- 1. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Semaglutide - Wikipedia [en.wikipedia.org]
- 3. skinlogic.org [skinlogic.org]
- 4. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. drteresetaylor.com [drteresetaylor.com]
- 8. Clinical Impact of Liraglutide as a Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liraglutide - Wikipedia [en.wikipedia.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Liraglutide vs Semaglutide: How do they compare? [drugs.com]
- 12. Semaglutide Bests Liraglutide in Long-Term Weight Loss | MDedge [mdedge.com]
- 13. medscape.com [medscape.com]
- 14. Liraglutide and Cardiovascular Outcomes in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gpnotebook.com [gpnotebook.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Design of the liraglutide effect and action in diabetes: evaluation of cardiovascular outcome results (LEADER) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results - American College of Cardiology [acc.org]
- 19. rxfiles.ca [rxfiles.ca]
Safety Operating Guide
Essential Guide to the Safe Disposal of OR-1855
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Environmental Protection
Proper disposal of chemical waste is paramount for maintaining a safe laboratory environment and protecting the ecosystem. This guide provides detailed procedures for the safe handling and disposal of OR-1855 (CAS No. 101328-85-2), a compound recognized for its potential environmental hazards. Adherence to these guidelines is crucial for responsible chemical management.
Disclaimer: The following information is based on the Safety Data Sheet (SDS) for this compound, CAS No. 101328-85-2. The name "this compound" can be associated with other substances; therefore, it is critical to verify the CAS number of your material before following these procedures.
Chemical Safety and Hazard Information
The Safety Data Sheet for this compound (CAS No. 101328-85-2) indicates several key hazards that necessitate careful handling and disposal. This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃O | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| CAS Number | 101328-85-2 | [1] |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in Solvent) | -80°C | [1] |
Experimental Protocol: Preparing this compound for Disposal
The primary directive for the disposal of this compound is to avoid release into the environment and to dispose of the contents and container at an approved waste disposal plant [1]. It is illegal and harmful to discharge chemicals toxic to aquatic life into the sewer system or regular trash[2][3]. The following protocol outlines the steps for preparing this compound waste for collection by a certified hazardous waste management service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
Designated and labeled hazardous waste container (compatible with the chemical).
-
Hazardous waste labels.
-
Spill containment materials (e.g., absorbent pads).
Procedure:
-
Segregation: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and unused product, in a dedicated and clearly labeled hazardous waste container[4]. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Management:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents, including "this compound" and its CAS number (101328-85-2). List any other components of the waste stream.
-
Indicate the approximate concentration and volume.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Follow all institutional procedures for waste collection.
-
Accidental Release Measures:
In the event of a spill, prevent further leakage and keep the product away from drains and water courses[1]. Absorb spills with an inert, liquid-binding material such as diatomite or universal binders. Decontaminate surfaces by scrubbing with alcohol. All contaminated materials must be collected and disposed of as hazardous waste[1].
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. This compound|101328-85-2|MSDS [dcchemicals.com]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. Impact of Chemical Waste | Enva [enva.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Protocols for OR-1855
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, necessary personal protective equipment (PPE), and disposal of OR-1855, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is essential to ensure personal safety and environmental protection in all laboratory and research settings.
Hazard Identification and Immediate Precautions
This compound is classified as an acute oral toxicant and poses a significant hazard to aquatic environments.[1] In case of accidental ingestion, it is imperative to call a poison center or physician immediately and rinse the mouth.[1] Skin and eye contact should be strictly avoided.[1] In the event of exposure, flush the affected area with copious amounts of water and seek medical attention.[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of workplace hazards should be conducted to ensure the appropriate selection and use of PPE.[2][3][4] The following table summarizes the mandatory PPE for handling this compound based on the associated risks.
| Body Part | PPE Required | Rationale |
| Eyes | Safety goggles with side-shields | To protect against splashes and airborne particles.[1] |
| Hands | Protective gloves | To prevent skin contact and absorption.[1] |
| Body | Impervious clothing | To protect against skin exposure from spills or splashes.[1] |
| Respiratory | Suitable respirator | To prevent inhalation of dust or aerosols, especially in poorly ventilated areas.[1] |
Experimental Workflow and Handling Procedures
All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols during handling.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] After handling, wash hands and any exposed skin thoroughly.[1]
Caption: PPE Workflow for Handling this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate personnel to a safe area.[1] Full personal protective equipment must be worn during cleanup.[1] Avoid breathing vapors, mist, dust, or gas.[1] Ensure adequate ventilation.[1] Collect the spillage and dispose of it in an approved waste disposal plant.[1] Prevent the product from entering drains, water courses, or the soil.[1] Accessible safety showers and eye wash stations are mandatory in areas where this compound is handled.[1]
Storage and Disposal
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1] Keep it away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1] All waste materials, including contaminated PPE and empty containers, must be disposed of through an approved waste disposal plant.[1] Avoid release to the environment.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
